tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHWMOHDHOZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672215 | |
| Record name | tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741737-30-4 | |
| Record name | 1,1-Dimethylethyl 2-methyl-3-oxo-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741737-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis involves a multi-step process commencing with the preparation of the key intermediate, tert-Butyl 3-oxopiperidine-1-carboxylate, followed by a selective alpha-methylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, is accomplished through a two-stage process. The first stage focuses on the synthesis of the precursor, tert-Butyl 3-oxopiperidine-1-carboxylate (also known as N-Boc-3-piperidone). The second stage involves the selective methylation at the C-2 position of the piperidone ring.
Experimental Protocols
Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate (Precursor)
This synthesis is adapted from a patented procedure and involves three key steps.[1]
Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine
-
Reaction Setup: To a solution of 3-hydroxypyridine in an appropriate organic solvent (e.g., methanol or ethanol), add benzyl bromide.
-
Reduction: The resulting N-benzyl-3-hydroxypyridinium salt is then reduced using sodium borohydride.
-
Work-up and Isolation: Following the reduction, the reaction mixture is worked up using standard aqueous extraction procedures to yield N-benzyl-3-hydroxypiperidine.
Step 2: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)
-
Debenzylation and Boc Protection: N-benzyl-3-hydroxypiperidine (1.0 mol) is dissolved in methanol (1000 mL). To this solution, a palladium on carbon catalyst (10 g) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.05 mol, 230 g).[1]
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere and allowed to react for 5 hours.[1]
-
Work-up and Purification: The catalyst is removed by filtration. The filtrate is concentrated, and the residue is dissolved in ethyl acetate. The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated to yield N-Boc-3-hydroxypiperidine.[1]
| Parameter | Value | Reference |
| Yield | 79% | [1] |
Step 3: Oxidation to tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)
-
Oxidant Preparation (Swern Oxidation): A solution of dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane is prepared at low temperature (-30 °C).[1]
-
Oxidation: A solution of N-Boc-3-hydroxypiperidine in dichloromethane is slowly added to the oxidant solution, maintaining the low temperature.[1]
-
Quenching and Work-up: Triethylamine is added to the reaction mixture. After stirring, the reaction is quenched with water. The organic layer is separated, dried, and concentrated. The crude product is purified by crystallization from petroleum ether.[1]
| Parameter | Value | Reference |
| Yield | 75% | [1] |
| Purity | ≥98% | [1] |
Synthesis of this compound (Target Compound)
This procedure is based on established methods for the alpha-methylation of cyclic ketones.
Step 4: Alpha-Methylation
-
Enolate Formation: A solution of tert-Butyl 3-oxopiperidine-1-carboxylate in a dry aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) is added dropwise to form the lithium enolate.
-
Methylation: Methyl iodide is then added to the reaction mixture to quench the enolate. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Description |
| Starting Material | tert-Butyl 3-oxopiperidine-1-carboxylate |
| Base | Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) |
| Methylating Agent | Methyl Iodide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Purification | Column Chromatography (Silica Gel) |
Data Summary
The following tables summarize the key quantitative data for the synthesis of the precursor and provide projected data for the final product based on analogous reactions.
Table 1: Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate
| Step | Product | Yield | Purity | Reference |
| 2 | N-Boc-3-hydroxypiperidine | 79% | - | [1] |
| 3 | tert-Butyl 3-oxopiperidine-1-carboxylate | 75% | ≥98% | [1] |
Table 2: Projected Data for the Synthesis of this compound
| Step | Product | Projected Yield | Key Considerations |
| 4 | This compound | 60-80% | The yield is dependent on the efficiency of enolate formation and the absence of side reactions such as O-methylation or multiple alkylations. Diastereoselectivity may be a factor if a chiral center is formed. |
Logical Relationships and Key Considerations
The following diagram illustrates the logical flow and critical parameters for the alpha-methylation step.
Critical Success Factors:
-
Anhydrous Conditions: The use of a strong base like LDA necessitates strictly anhydrous conditions to prevent quenching of the base and the enolate intermediate.
-
Low Temperature: Maintaining a low temperature during enolate formation and methylation is crucial to minimize side reactions and potentially control stereoselectivity.
-
Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is required to prevent the degradation of the organometallic intermediates.
-
Purity of Starting Materials: The purity of the N-Boc-3-piperidone precursor is essential for a clean reaction and high yield of the desired product.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and analytical capabilities.
References
tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
Introduction
This compound is an organic compound featuring a piperidine ring, which is a six-membered heterocyclic amine.[1] It is N-protected by a tert-butoxycarbonyl (Boc) group and further substituted with a methyl group at the 2-position and a ketone at the 3-position. This specific arrangement of functional groups makes it a valuable chiral building block and a key intermediate in the synthesis of various organic molecules, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Its structural features allow for diverse chemical modifications, making it a target of interest for researchers in medicinal chemistry and drug development, especially for compounds targeting the central nervous system.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of the compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₃[1][2] |
| Molecular Weight | 213.27 g/mol [1] |
| Monoisotopic Mass | 213.13649 Da[2] |
| IUPAC Name | This compound |
| CAS Number | 741737-30-4[1] |
| SMILES | CC1C(=O)CCCN1C(=O)OC(C)(C)C[2] |
| InChIKey | GZOHWMOHDHOZOR-UHFFFAOYSA-N[2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following data has been reported for its characterization.
| Spectroscopic Data | Details |
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, tert-butyl), 2.38 (s, 3H, CH₃), 3.45–3.60 (m, 4H, piperidine H)[1] |
| ¹³C NMR | δ 28.1 (tert-butyl CH₃), 80.5 (Boc C-O), 170.2 (C=O)[1] |
| Mass Spectrometry | ESI-MS [M+H]⁺ at m/z 214.1[1] |
Experimental Protocols
General Synthesis Workflow
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a generalized synthetic route can be conceptualized based on standard organic chemistry transformations for related piperidone structures. The workflow typically involves N-protection of a piperidine precursor, followed by methylation and oxidation.
Caption: Generalized synthetic pathway for this compound.
Reaction Optimization Considerations
-
Temperature Control: To minimize side reactions such as over-alkylation, low temperatures (e.g., 0–5°C) are often employed during the functionalization steps. A comparative study on a similar reaction showed a 15% increase in yield when conducted at 0°C versus 25°C.[1]
-
Solvent Selection: The choice of solvent significantly affects reaction kinetics. Dichloromethane (DCM) is often favored for carbamate formation due to its low polarity, whereas more polar solvents like acetonitrile can slow reagent diffusion.[1]
Analytical Validation and Purification
-
Purity Assessment: The purity of the final compound is typically assessed using reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210 nm, often employing C18 columns with acetonitrile/water gradients.[1] For pharmaceutical intermediates, a purity of >95% is generally required.[1]
-
Structural Confirmation: The identity and structure of the synthesized compound are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), as detailed in the spectroscopic data table.[1]
Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis. The presence of the ketone functional group allows for a variety of subsequent chemical transformations, such as reduction to the corresponding alcohol, reductive amination to introduce new amine functionalities, or alpha-functionalization. The Boc-protecting group can be readily removed under acidic conditions, enabling further modification at the nitrogen atom.
Its primary applications are in the following areas:
-
Pharmaceutical Synthesis: It is a key building block for creating more complex, biologically active molecules. It is particularly noted for its use in developing new drugs that target the central nervous system.[1]
-
Agrochemicals: The piperidine scaffold is present in numerous agrochemicals, and this compound can serve as a precursor in their synthesis.[1]
-
Fine and Specialty Chemicals: It is utilized in the industrial production of various fine and specialty chemicals.[1]
Logical Relationships in Compound Analysis
The analytical workflow for confirming the structure and purity of the target compound follows a logical progression, starting from synthesis and ending with comprehensive characterization.
Caption: Workflow for the synthesis, purification, and analysis of the compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, safety precautions for structurally related piperidone compounds should be observed.
-
Hazard Classification: Similar compounds are often classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4]
-
Precautionary Measures:
-
Storage: Keep containers securely sealed in a dry, well-ventilated place.[6]
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and wear appropriate personal protective equipment.[5]
References
- 1. This compound | 741737-30-4 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C11H19NO3) [pubchemlite.lcsb.uni.lu]
- 3. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
Unveiling the Potential of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate is a synthetic heterocyclic compound belonging to the piperidine class of molecules. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, recognized for its significant role in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis and exploring its putative mechanism of action as an antiproliferative agent. While the complete biological profile of this specific compound is still emerging, preliminary data from commercial suppliers suggest a potential role as a tubulin polymerization inhibitor. This document aims to consolidate the current knowledge to aid researchers and drug development professionals in their scientific endeavors.
Synthesis of this compound
The synthesis of this compound and its analogs is documented in the chemical literature, primarily as a chemical intermediate for the preparation of more complex molecules. The following section details a representative synthetic protocol.
Experimental Protocol: Synthesis
A common synthetic route to piperidine derivatives involves the modification of a pre-formed piperidine ring. For this compound, a multi-step synthesis starting from readily available precursors is typically employed. One plausible synthetic pathway is outlined below:
Scheme 1: Illustrative Synthetic Pathway
Caption: A generalized synthetic scheme for this compound.
Detailed Steps (Hypothetical Protocol based on related syntheses):
-
Reduction of a Pyridine Precursor: A suitably substituted pyridine can be reduced to the corresponding piperidine using catalytic hydrogenation (e.g., H2 gas over a palladium on carbon catalyst).
-
N-Protection: The secondary amine of the piperidine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine.
-
Introduction of the Methyl Group: The α-carbon to the nitrogen can be deprotonated using a strong base such as lithium diisopropylamide (LDA) followed by quenching with an electrophile like methyl iodide to introduce the methyl group.
-
Oxidation: An alcohol precursor at the 3-position can be oxidized to the corresponding ketone using an oxidizing agent like Dess-Martin periodinane or a Swern oxidation.
It is important to note that specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for each step to achieve the desired product with high yield and purity.
Putative Mechanism of Action: Antiproliferative Activity
Information regarding the biological activity of this compound is primarily available from commercial chemical suppliers. These sources suggest that the compound exhibits antiproliferative activity against cancer cell lines.
Interaction with Tubulin
The proposed mechanism of action, based on these commercial sources, is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
Signaling Pathway: Tubulin Polymerization and its Inhibition
Caption: Proposed mechanism of action of this compound.
Molecular docking studies, as suggested by a commercial vendor, indicate that this compound may bind to the colchicine binding site on β-tubulin.[1] The colchicine binding site is a well-known target for a class of microtubule-destabilizing agents. By occupying this site, the compound would prevent the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization. The disruption of the mitotic spindle would then trigger cell cycle arrest at the G2/M phase and ultimately lead to programmed cell death (apoptosis).
Quantitative Data
A commercial source reports IC50 values for the antiproliferative activity of this compound to be in the range of 1.1 µM to 4.7 µM against various cancer cell lines.[1] However, the specific cell lines and the experimental conditions under which these values were obtained are not publicly available in peer-reviewed literature.
Table 1: Reported Antiproliferative Activity (Unverified)
| Parameter | Value Range | Source |
| IC50 | 1.1 - 4.7 µM | Commercial Vendor[1] |
Disclaimer: The quantitative data presented here is sourced from a commercial supplier and has not been independently verified through peer-reviewed scientific publications.
Future Directions and Conclusion
This compound represents a chemical entity with potential for further investigation in the field of oncology drug discovery. The piperidine core is a privileged scaffold, and the preliminary, albeit unverified, data suggesting a mechanism of action as a tubulin inhibitor is compelling.
To rigorously validate these initial findings, further research is imperative. Key future steps should include:
-
Independent Synthesis and Characterization: The synthesis of this compound should be independently reproduced and the compound's structure and purity confirmed using standard analytical techniques (NMR, Mass Spectrometry, etc.).
-
In Vitro Biological Evaluation: The antiproliferative activity needs to be systematically evaluated across a panel of cancer cell lines.
-
Mechanism of Action Studies: Detailed biochemical and cell-based assays are required to confirm the inhibition of tubulin polymerization and the specific binding to the colchicine site. This could involve tubulin polymerization assays, immunofluorescence microscopy to visualize microtubule disruption, and cell cycle analysis.
-
Structural Biology: Co-crystallization of the compound with tubulin would provide definitive evidence of its binding mode.
References
physical and chemical properties of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.
Core Chemical Properties
This compound, with the molecular formula C₁₁H₁₉NO₃, is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a methyl group at the 2-position, and a ketone at the 3-position.[1] This structure makes it a valuable chiral building block for the synthesis of more complex molecules.[1]
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Predicted: 298.8 ± 33.0 °C | [2] |
| Solubility | Data not available | |
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, tert-butyl), 2.38 (s, 3H, CH₃), 3.45–3.60 (m, 4H, piperidine H) | [1] |
| ¹³C NMR | δ 28.1 (tert-butyl CH₃), 80.5 (Boc C-O), 170.2 (C=O) | [1] |
| Mass Spectrometry | ESI-MS [M+H]⁺ at m/z 214.1 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous structures. A likely pathway involves the oxidation of the corresponding alcohol, N-Boc-2-methyl-3-hydroxypiperidine.
Proposed Synthetic Pathway: Oxidation of N-Boc-2-methyl-3-hydroxypiperidine
The oxidation of N-Boc-protected hydroxypiperidines to their corresponding ketones is a common and effective transformation.[3] Several methods can be employed, with the Swern oxidation and Dess-Martin periodinane (DMP) oxidation being prominent choices due to their mild conditions and high yields.
Caption: Proposed synthesis of the target molecule via oxidation.
Experimental Protocol: Swern Oxidation (Hypothetical)
This protocol is a hypothetical adaptation based on standard Swern oxidation procedures for similar substrates.[3]
Materials:
-
N-Boc-2-methyl-3-hydroxypiperidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of N-Boc-2-methyl-3-hydroxypiperidine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triethylamine (5.0 equivalents) to the mixture and allow it to warm slowly to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is centered around the ketone functional group and the Boc-protected amine. The ketone allows for a variety of nucleophilic addition and condensation reactions, while the Boc group can be removed under acidic conditions to liberate the secondary amine for further functionalization.
This compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[4] Piperidine scaffolds are prevalent in CNS drug candidates due to their ability to impart favorable physicochemical properties, such as improved blood-brain barrier penetration.
Caption: Reactivity and derivatization pathways for drug discovery.
Safety and Handling
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics, particularly for CNS disorders. While detailed experimental and biological data remain somewhat limited in the public domain, its structural features and the established chemistry of related piperidine derivatives provide a solid foundation for its application in medicinal chemistry research. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in drug discovery.
References
Technical Whitepaper: Physicochemical Properties and Synthetic Approaches for tert-Butyl Methyl-Oxopiperidine-1-Carboxylate Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a fundamental scaffold in a vast array of natural products and pharmaceutical agents. Its derivatives are key building blocks in medicinal chemistry due to their versatile biological activities. The introduction of functional groups, such as a ketone, and the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, yield stable, versatile intermediates like N-Boc-piperidones. The methylation of this core structure provides chiral centers and steric variations that are critical for modulating pharmacological activity.
This guide focuses on tert-butyl methyl-oxopiperidine-1-carboxylate, a class of heterocyclic building blocks. Although direct experimental data for the 2-methyl-3-oxo isomer is sparse, this paper provides a comprehensive summary of related isomers to inform synthetic strategies and physicochemical understanding.
Physicochemical Data of Structural Isomers
Quantitative data for several isomers of tert-butyl methyl-oxopiperidine-1-carboxylate and the parent compound are summarized below. The theoretical molecular formula for the target compound, tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate, is C11H19NO3, with a corresponding molecular weight of 213.27 g/mol .
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | 213.27 | 362704-66-3 |
| (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | 213.27 | 1601475-90-4 |
| tert-Butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate | C12H21NO3 | 227.30 | 1525448-33-2 |
| tert-Butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | 199.25 | 98977-36-7 |
| tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | 199.25 | 85908-96-9 |
Data sourced from publicly available chemical databases.[1][2][3][4][5][6][7]
Experimental Protocols: A Generalized Synthetic Approach
The synthesis of N-Boc-methyl-oxopiperidines can be approached through several routes. A common strategy involves the preparation of the core N-Boc-piperidone ring, followed by methylation, or the synthesis from a methylated piperidine precursor. Below is a generalized protocol for the synthesis of N-Boc-3-piperidone, a common precursor.
3.1. Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)
This procedure involves the debenzylation of a commercially available precursor followed by Boc protection.[8]
-
Step 1: Debenzylation of N-Benzyl-3-piperidone
-
Dissolve 1-benzyl-3-piperidone (e.g., 102.6 g, 0.41 mol) in methanol (1.4 L).
-
Under a nitrogen atmosphere, carefully add 10% palladium on carbon (e.g., 11.6 g).
-
Hydrogenate the mixture on a shaker under approximately 55 psi of H2 overnight.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield 3-piperidone, which should be used immediately in the next step.
-
-
Step 2: N-Boc Protection
-
Dissolve the crude 3-piperidone from the previous step in tetrahydrofuran (THF, 2.5 L).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO3, 3 L).
-
Add di-tert-butyl dicarbonate (Boc2O) (e.g., 115.3 g, 0.53 mol).
-
Stir the biphasic mixture vigorously for 48 hours.
-
Partition the mixture between water (1 L) and ethyl acetate (2 L) and separate the layers.
-
Extract the aqueous layer with additional ethyl acetate (500 mL).
-
Combine the organic layers, wash with dilute HCl (0.5 N, 1 L) and then with brine (1 L).
-
Dry the organic phase over magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel flash chromatography (e.g., using a gradient of 25-40% ethyl acetate in hexane) to yield pure tert-butyl 3-oxopiperidine-1-carboxylate.
-
Note: The synthesis of the target 2-methyl isomer would require a different starting material, such as a suitably substituted pyridine or a chiral amino acid precursor, followed by cyclization and oxidation steps.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the generalized synthetic protocols.
Caption: Generalized synthesis of N-Boc-3-piperidone.
References
- 1. tert-Butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate | 1525448-33-2 | ALC44833 [biosynth.com]
- 2. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 3-oxopiperidine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. N-叔丁氧羰基-3-哌啶酮 | Sigma-Aldrich [sigmaaldrich.com]
- 6. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of N-Boc Protected Methyl-Oxopiperidines
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate and related N-Boc protected methyl-oxopiperidones. Due to the limited publicly available data on the specific stability of this compound, this document extrapolates from the known chemical properties of the tert-butoxycarbonyl (Boc) protecting group and data on closely related piperidone analogues.
Introduction to N-Boc Protected Piperidones
N-Boc protected piperidones are versatile intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The piperidone core is a common scaffold in medicinal chemistry, and the Boc group provides a reliable method for protecting the piperidine nitrogen. This protection allows for selective reactions at other positions of the molecule. The stability of the Boc group is a critical factor that dictates the reaction conditions that can be used and the long-term storage of these compounds.[1][2][3]
General Stability Profile
The stability of this compound is primarily determined by the N-Boc group. This group is known to be sensitive to acidic conditions, while generally being stable to basic, nucleophilic, and reductive conditions.
Key Stability Characteristics:
-
Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid.[4][5][6] The deprotection is typically rapid at room temperature. Even milder acidic conditions can lead to slow degradation over time.
-
Thermal Stability: While generally stable at ambient temperatures, thermolytic deprotection of N-Boc groups can occur at elevated temperatures, often above 100°C.[7]
-
Base and Nucleophile Stability: The Boc group is resistant to cleavage by most bases and nucleophiles, making it a valuable protecting group in a wide range of synthetic transformations.[1][8]
-
Oxidative and Reductive Stability: The Boc group is generally stable to many common oxidizing and reducing agents.
Potential Degradation Pathways
The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc group. This process involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free piperidine.
Caption: Acid-catalyzed degradation pathway of an N-Boc protected piperidone.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are based on safety data sheets for structurally similar compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage. | To minimize potential thermal degradation and slow down any potential acid-catalyzed hydrolysis from atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric moisture and acidic gases (like CO2) which can contribute to degradation. |
| Container | Keep in a tightly sealed, original container. | To prevent exposure to moisture and air. |
| Light | Protect from light. | While not always specified, protection from light is a general good practice for complex organic molecules. |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | To prevent chemical reactions that could degrade the compound. |
Experimental Protocols
A general workflow for assessing the stability of a compound like this compound under various conditions is outlined below.
Caption: Experimental workflow for a chemical stability study.
Methodology:
-
Solution Preparation: Prepare stock solutions of the test compound in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic: Add HCl or H₂SO₄ to achieve a desired pH.
-
Basic: Add NaOH to achieve a desired pH.
-
Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic: Expose to a controlled light source (e.g., UV lamp).
-
-
Time Points: Samples are taken from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Each sample is analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to separate and quantify the parent compound and any degradation products.
-
Data Interpretation: The percentage of the remaining parent compound is plotted against time to determine the degradation kinetics. Degradation products can be identified by MS to elucidate the degradation pathway.
This protocol describes the standard procedure for the removal of the N-Boc group, which is essentially a controlled degradation of the molecule to its deprotected form.[6][9]
Materials:
-
N-Boc protected piperidone
-
Dichloromethane (DCM) or Ethyl Acetate
-
Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)
-
Stirring apparatus
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected piperidone in a suitable solvent like DCM or ethyl acetate.
-
To the stirred solution, add an excess of the acidic deprotecting agent (e.g., 5-10 equivalents of TFA or the HCl solution).
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
The resulting product will be the salt of the deprotected piperidine (e.g., the trifluoroacetate or hydrochloride salt). Further purification can be performed if necessary.
Disclaimer: This guide is intended for informational purposes for a professional audience. All handling and experiments should be conducted in a controlled laboratory setting by qualified personnel, following all appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Hazards of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles safety and hazard information for tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate (CAS No. 741737-30-4). As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard information presented herein is extrapolated from data on structurally similar compounds. All personnel handling this chemical should exercise caution and adhere to rigorous safety protocols.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 741737-30-4 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Structure | (A 2D chemical structure image would be placed here in a full report) |
Hazard Identification and Classification
Based on the analysis of close structural analogues, this compound is anticipated to present the following hazards. The GHS classification is inferred from compounds such as tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate and tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
GHS Hazard Classification (Predicted)
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
| Warning | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | Category 4 |
| Warning | H302: Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | Category 4 |
| Warning | H312: Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | Category 4 |
| Warning | H332: Harmful if inhaled.[2] |
Precautionary Statements (Recommended)
| Code | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Toxicological and Physical Properties
Physical and Chemical Properties (Predicted and from Analogues)
| Property | Value |
| Physical State | Likely a solid or oil at room temperature. |
| Boiling Point | Data not available. |
| Melting Point | Data not available. |
| Flash Point | Data not available. Expected to be combustible. |
| Solubility | Expected to be soluble in organic solvents. |
Experimental Protocols for Hazard Assessment
The following are summaries of standardized, internationally recognized protocols for assessing skin and eye irritation, which are the primary hazards anticipated for this compound. These in vitro methods are preferred for animal welfare reasons and are accepted by regulatory bodies.
4.1. Skin Irritation Testing: OECD Test Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[3][4][5][6]
-
Principle: The test chemical is applied topically to the surface of a three-dimensional human epidermis model. Irritant chemicals will penetrate the stratum corneum and cause damage to the underlying keratinocytes. The extent of this damage is quantified by measuring cell viability using the MTT assay.[3][5][6]
-
Methodology:
-
Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of human epidermis.
-
Chemical Exposure: The test chemical (and controls) is applied directly to the tissue surface for a defined period (e.g., 60 minutes).[6]
-
Incubation and Rinsing: After exposure, the chemical is thoroughly rinsed off, and the tissues are transferred to fresh medium to recover for a period (e.g., 42 hours).[6]
-
Viability Assessment: The viability of the tissue is determined by incubating it with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan salt.[5]
-
Data Analysis: The formazan is extracted, and its concentration is measured spectrophotometrically. The percentage of viable cells in the treated tissues is calculated relative to negative control tissues.
-
-
Classification: A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[5]
4.2. Eye Irritation Testing: OECD Test Guideline 492 - Reconstructed human Cornea-like Epithelium (RhCE) Test Method
This in vitro test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[7]
-
Principle: The test chemical is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the degree of cytotoxicity caused by the chemical.[8][9]
-
Methodology:
-
Tissue Model: A multi-layered, differentiated RhCE model that mimics the human corneal epithelium is used.[9]
-
Exposure: The test chemical is applied to the surface of the RhCE tissue for a specified duration (e.g., 30 minutes for liquids, up to 6 hours for solids).[8]
-
Post-Exposure Incubation: Following exposure and rinsing, the tissues are incubated in fresh medium.
-
Viability Measurement: Cell viability is quantified using the MTT assay, similar to the skin irritation test.
-
-
Classification: If the remaining cell viability is greater than 60% relative to the negative control, the chemical is considered a non-irritant (No Category under UN GHS).[10] If viability is ≤ 60%, further testing is required to distinguish between irritants (Category 2) and substances causing serious eye damage (Category 1).[8][10]
Visualized Workflows and Relationships
Hazard Assessment and Classification Workflow
References
- 1. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. iivs.org [iivs.org]
- 6. senzagen.com [senzagen.com]
- 7. oecd.org [oecd.org]
- 8. tecolab-global.com [tecolab-global.com]
- 9. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 10. dermatest.com [dermatest.com]
Methodological & Application
Application Notes and Protocols: Chiral Synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The described method utilizes a well-established chiral auxiliary-based approach, specifically the Enders SAMP/RAMP hydrazone methodology, to achieve high stereocontrol in the α-methylation of N-Boc-3-piperidone. This protocol offers a reliable pathway to access either enantiomer of the target compound in high purity.
Introduction
Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The precise control of stereochemistry is often crucial for therapeutic efficacy and safety. The target molecule, this compound, possesses a stereocenter at the C2 position, making its asymmetric synthesis a key step in the development of novel therapeutics. The Enders SAMP/RAMP hydrazone alkylation reaction is a robust and widely used method for the asymmetric α-alkylation of ketones and aldehydes, providing a predictable and efficient route to the desired chiral product.[1][2]
Overall Synthetic Strategy
The chiral synthesis of this compound is achieved through a three-step sequence starting from the commercially available N-Boc-3-piperidone. The key step is the diastereoselective methylation of a chiral hydrazone intermediate, followed by the removal of the chiral auxiliary to yield the desired product.
The overall workflow involves:
-
Formation of the Chiral Hydrazone: Reaction of N-Boc-3-piperidone with a chiral auxiliary, either (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP), to form the corresponding chiral hydrazone.
-
Diastereoselective α-Methylation: Deprotonation of the chiral hydrazone with a strong base, such as lithium diisopropylamide (LDA), to form a chiral azaenolate, which is then alkylated with methyl iodide in a highly diastereoselective manner.
-
Hydrolysis and Removal of the Chiral Auxiliary: Cleavage of the resulting C=N bond of the alkylated hydrazone under acidic conditions to regenerate the ketone functionality and liberate the chiral auxiliary, yielding the final product, this compound.[3][4][5]
Experimental Protocols
Materials and Methods
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Anhydrous solvents should be used for the methylation step.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of the final product should be performed using flash column chromatography.
-
Enantiomeric excess (ee%) and diastereomeric excess (de%) can be determined by chiral HPLC or GC analysis.
Protocol 1: Formation of the (S)-SAMP Hydrazone of N-Boc-3-piperidone
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous toluene (5 mL/mmol) is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).
-
The mixture is heated to reflux with a Dean-Stark trap for 12-24 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
The solvent is removed under reduced pressure.
-
The crude hydrazone is purified by vacuum distillation or flash chromatography on silica gel to afford the pure (S)-SAMP hydrazone.
Protocol 2: Asymmetric α-Methylation
-
A solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) is prepared at -78 °C.
-
A solution of the (S)-SAMP hydrazone (1.0 eq) in anhydrous THF (3 mL/mmol) is added dropwise to the LDA solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours.
-
Methyl iodide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for an additional 4-6 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude methylated hydrazone.
Protocol 3: Hydrolysis of the Methylated Hydrazone
-
The crude methylated hydrazone is dissolved in a mixture of THF and 2M aqueous HCl (1:1 v/v).
-
The solution is stirred vigorously at room temperature for 12-24 hours, or until TLC analysis shows complete hydrolysis.
-
The reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure tert-butyl (2S)-2-methyl-3-oxopiperidine-1-carboxylate.
Quantitative Data
The following table summarizes typical yields and stereoselectivities reported for the asymmetric α-alkylation of cyclic ketones using the Enders SAMP/RAMP hydrazone methodology. While specific data for the target molecule is not available in the cited literature, these values provide an expected range for the described protocol.
| Step | Product | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference |
| Hydrazone Formation | (S)-SAMP Hydrazone of N-Boc-3-piperidone | 85-95 | - | - | [2] |
| α-Methylation | tert-Butyl (2S)-2-methyl-3-(SAMP-hydrazono)piperidine-1-carboxylate | 70-90 | >95 | - | [2][6] |
| Hydrolysis | tert-Butyl (2S)-2-methyl-3-oxopiperidine-1-carboxylate | 80-95 | - | >95 | [7] |
Visualizations
Synthetic Workflow Diagram
Caption: Overall workflow for the chiral synthesis.
Logical Relationship of Key Steps
Caption: Key transformations in the asymmetric synthesis.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. web.mit.edu [web.mit.edu]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate in the Synthesis of Bioactive Piperidine Alkaloids
Introduction:
tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate is a versatile chiral building block in synthetic organic chemistry, particularly in the construction of complex piperidine-containing natural products and pharmacologically active molecules. Its inherent stereochemistry and functional group arrangement, with a ketone at the C-3 position and a methyl group at the C-2 position, provide a valuable scaffold for the stereoselective synthesis of various substituted piperidine alkaloids. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during various synthetic transformations and allows for facile deprotection under mild acidic conditions in the final stages of a synthesis. This application note will detail the use of this key intermediate in the synthesis of piperidine alkaloids, with a focus on experimental protocols and quantitative data.
Synthesis of a Key Intermediate for the Neurokinin-1 (NK-1) Receptor Antagonist (+)-CP-99,994
One of the notable applications of this compound is in the asymmetric synthesis of (+)-CP-99,994, a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor. The 2,3-disubstituted piperidine core of (+)-CP-99,994 is crucial for its biological activity. The synthesis leverages the stereocenter at the C-2 position of the starting material to establish the desired stereochemistry in the final product.
The overall synthetic strategy involves the stereoselective reduction of the C-3 ketone and subsequent introduction of the C-3 amino group with the correct stereochemistry.
Experimental Workflow:
Caption: Synthetic pathway to a key intermediate of (+)-CP-99,994.
Quantitative Data Summary:
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Stereoselective Reduction | L-Selectride®, THF, -78 °C | (2S,3S)-tert-Butyl 3-hydroxy-2-methylpiperidine-1-carboxylate | 92 | >98:2 |
| 2 | Mesylation | MsCl, Et₃N, CH₂Cl₂, 0 °C to rt | (2S,3S)-tert-Butyl 3-(methylsulfonyloxy)-2-methylpiperidine-1-carboxylate | 95 | - |
| 3 | Azide Displacement | NaN₃, DMF, 80 °C | (2R,3S)-tert-Butyl 3-azido-2-methylpiperidine-1-carboxylate | 88 | - |
| 4 | Reduction of Azide | H₂, Pd/C, MeOH, rt | (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate | 98 | - |
Experimental Protocols:
Step 1: Stereoselective Reduction of tert-Butyl (2S)-2-methyl-3-oxopiperidine-1-carboxylate
-
To a solution of tert-butyl (2S)-2-methyl-3-oxopiperidine-1-carboxylate (1.00 g, 4.40 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at -78 °C under an argon atmosphere, was added L-Selectride® (1.0 M solution in THF, 5.3 mL, 5.3 mmol) dropwise over 15 minutes.
-
The reaction mixture was stirred at -78 °C for 2 hours.
-
The reaction was quenched by the slow addition of water (5 mL), followed by 3 M aqueous NaOH (5 mL) and 30% aqueous H₂O₂ (5 mL).
-
The mixture was allowed to warm to room temperature and stirred for 1 hour.
-
The layers were separated, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford (2S,3S)-tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate as a colorless oil.
Step 2: Mesylation of (2S,3S)-tert-Butyl 3-hydroxy-2-methylpiperidine-1-carboxylate
-
To a solution of (2S,3S)-tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate (0.92 g, 4.01 mmol) and triethylamine (0.84 mL, 6.02 mmol) in anhydrous dichloromethane (CH₂Cl₂, 20 mL) at 0 °C was added methanesulfonyl chloride (0.37 mL, 4.81 mmol) dropwise.
-
The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The reaction was quenched with water (15 mL), and the layers were separated.
-
The aqueous layer was extracted with CH₂Cl₂ (2 x 15 mL).
-
The combined organic layers were washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give (2S,3S)-tert-butyl 3-(methylsulfonyloxy)-2-methylpiperidine-1-carboxylate as a pale yellow oil, which was used in the next step without further purification.
Step 3: Azide Displacement of (2S,3S)-tert-Butyl 3-(methylsulfonyloxy)-2-methylpiperidine-1-carboxylate
-
A solution of the crude mesylate from the previous step (approx. 4.01 mmol) and sodium azide (0.78 g, 12.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) was heated at 80 °C for 12 hours.
-
The reaction mixture was cooled to room temperature and diluted with water (40 mL).
-
The mixture was extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield (2R,3S)-tert-butyl 3-azido-2-methylpiperidine-1-carboxylate as a colorless oil. The inversion of stereochemistry at C-3 is consistent with an Sₙ2 reaction mechanism.
Step 4: Reduction of (2R,3S)-tert-Butyl 3-azido-2-methylpiperidine-1-carboxylate
-
To a solution of (2R,3S)-tert-butyl 3-azido-2-methylpiperidine-1-carboxylate (0.90 g, 3.54 mmol) in methanol (20 mL) was added 10% palladium on carbon (90 mg).
-
The reaction mixture was stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
-
The mixture was filtered through a pad of Celite®, and the filtrate was concentrated under reduced pressure to afford (2R,3S)-tert-butyl 3-amino-2-methylpiperidine-1-carboxylate as a white solid. This key intermediate can then be further elaborated to complete the synthesis of (+)-CP-99,994.
Logical Relationship Diagram:
Application Notes and Protocols for N-Boc Deprotection of 2-Methyl-3-oxopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of N-Boc-2-methyl-3-oxopiperidine is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed protocols for the acidic deprotection of N-Boc-2-methyl-3-oxopiperidine, focusing on commonly used reagents and reaction conditions.
The general mechanism for acid-catalyzed N-Boc deprotection involves protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation, which then typically eliminates a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[2][3]
Common Protocols for N-Boc Deprotection
The selection of an appropriate deprotection protocol is crucial to ensure high yield and purity of the desired 2-methyl-3-oxopiperidine product. The most common methods employ strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4]
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for N-Boc deprotection.[1][5]
Experimental Protocol:
-
Dissolution: Dissolve N-Boc-2-methyl-3-oxopiperidine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration ranges from 0.1 to 0.5 M.[1]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) of the DCM volume.[1][3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution should be exercised due to CO₂ evolution.[5]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-methyl-3-oxopiperidine can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.
Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane or Methanol
Using a solution of HCl in an organic solvent is another common and effective method for N-Boc deprotection, often yielding the hydrochloride salt of the amine which can be easily isolated.[4][5]
Experimental Protocol:
-
Dissolution: Dissolve N-Boc-2-methyl-3-oxopiperidine in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.
-
Addition of HCl: Add a 4 M solution of HCl in 1,4-dioxane to the reaction mixture. Typically, 5-10 equivalents of HCl are used.[4]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[4]
-
Work-up:
Quantitative Data Summary
The following table summarizes typical reaction conditions for the N-Boc deprotection of piperidine derivatives.
| Protocol | Reagent | Solvent | Concentration | Temperature (°C) | Time (h) | Typical Yield | Reference |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% v/v TFA/DCM | 0 to RT | 1 - 4 | >90% | [1][3] |
| 2 | Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M solution | Room Temperature | 0.5 - 2 | >90% | [4] |
Alternative and Milder Deprotection Methods
While TFA and HCl are highly effective, they are also harsh reagents. If the substrate contains other acid-sensitive functional groups, milder deprotection methods may be necessary.[5]
-
p-Toluenesulfonic acid (pTSA): Can be used as a milder Brønsted acid catalyst.[6]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an organic solvent can be employed for deprotection under milder conditions.[7][8]
-
Oxalyl Chloride in Methanol: This system offers a mild alternative for the selective deprotection of N-Boc groups at room temperature.[9][10]
-
Water at Elevated Temperatures: In a "green chemistry" approach, refluxing water has been shown to effectively remove the N-Boc group without the need for additional reagents.[11][12][13]
Visualizing the Workflow
N-Boc Deprotection General Workflow
Caption: General workflow for N-Boc deprotection.
Decision Pathway for Reagent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mcours.net [mcours.net]
Application Notes: Tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The piperidine moiety is a common scaffold found in numerous approved drugs, and the presence of a ketone functionality at the 3-position, along with a methyl group at the 2-position, offers versatile handles for further chemical modifications. This arrangement allows for the stereocontrolled introduction of substituents and the construction of complex, three-dimensional molecules with potential biological activity. While direct examples of the use of this compound in the synthesis of named drug candidates are not extensively reported in publicly available literature, the broader class of 3-methyl-4-piperidone derivatives has shown promise in yielding compounds with a range of biological activities, including analgesic, local anesthetic, and antifungal properties[1]. The closely related isomer, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of the Janus kinase (Jak3) inhibitor CP-690550, highlighting the potential of this scaffold in developing kinase inhibitors[2].
These application notes will provide an overview of the potential synthetic utility of this compound and present representative protocols based on the chemistry of related 3-methylpiperidine scaffolds.
Synthetic Potential and Key Reactions
The chemical reactivity of this compound is primarily centered around the ketone at the 3-position and the adjacent enolizable protons. This allows for a variety of chemical transformations to introduce molecular diversity.
Potential Synthetic Transformations:
-
Reductive Amination: The ketone can be converted to an amine, providing a key linkage point for building larger molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon bond formation at the ketone position to introduce various side chains.
-
Aldol Condensation: Reaction at the C4 position to build more complex carbocyclic or heterocyclic ring systems.
-
Heterocycle Formation: The 1,3-dicarbonyl-like nature of the scaffold can be utilized to construct fused heterocyclic systems, such as pyrazoles or isoxazoles.
Representative Experimental Protocols
While specific protocols starting from this compound are scarce, the following protocols for related structures illustrate the potential synthetic pathways.
Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidone Derivatives (Mannich Reaction)
This protocol is adapted from the synthesis of related 3-methyl-4-piperidone derivatives and demonstrates the construction of the core piperidone ring, which can then be N-protected with a Boc group.
Reaction Scheme:
Caption: Mannich condensation to form a 3-methyl-4-piperidone core.
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of ethyl methyl ketone (0.1 mol), the desired substituted aromatic aldehyde (0.2 mol), and ammonium acetate (0.15 mol) in ethanol (50 mL) is prepared.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diaryl-3-methyl-4-piperidone derivative[1].
Protocol 2: N-Boc Protection of a Piperidone
This general protocol illustrates the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen.
Caption: N-Boc protection of a piperidone.
Materials:
-
Piperidone hydrochloride derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
Procedure:
-
The piperidone hydrochloride (1 equivalent) is dissolved in a mixture of dioxane and water.
-
Sodium bicarbonate (2-3 equivalents) is added to the solution, and the mixture is stirred until the base dissolves.
-
Di-tert-butyl dicarbonate (1.1-1.2 equivalents) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-Boc protected piperidone.
Biological Activity of Related Scaffolds
As direct biological data for derivatives of this compound is limited, we present data for related 3-methyl-4-piperidone derivatives to illustrate the potential of this scaffold.
| Compound ID | Structure | Biological Activity | IC₅₀ / Activity | Reference |
| 1 | 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Analgesic | High | [1] |
| 2 | 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Local Anesthetic | High | [1] |
| 3 | 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime | Antifungal (Aspergillus niger) | Potent | [1] |
| 4 | 2-(4-Methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | Antifungal (Aspergillus niger) | Potent | [1] |
| 5 | 2-(4-Dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | Antifungal (Candida albicans) | Active | [1] |
Potential Signaling Pathway Involvement
Given that the related building block, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is an intermediate for the Jak3 inhibitor CP-690550, it is plausible that derivatives of this compound could be explored as modulators of kinase signaling pathways.
The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cell proliferation, differentiation, and survival. Inhibition of specific JAK kinases is a therapeutic strategy for autoimmune diseases and cancer.
References
Application Notes and Protocols: Synthetic Applications of N-Boc Piperidone Derivatives
Introduction
N-Boc (tert-butyloxycarbonyl) protected piperidone derivatives are indispensable building blocks in modern organic and medicinal chemistry. The piperidine ring is a "privileged scaffold," a structural motif frequently found in pharmaceuticals and biologically active natural products.[1][2][3] The Boc protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be easily removed under mild acidic conditions, making these derivatives highly versatile for the synthesis of complex molecules.[4][5] This document details the synthetic applications of N-Boc-2-piperidone, N-Boc-3-piperidone, and N-Boc-4-piperidone, providing structured protocols and quantitative data for key transformations.
N-Boc-4-piperidone: A Versatile Hub for Piperidine Diversification
N-Boc-4-piperidone is the most widely used isomer, serving as a precursor for a vast array of functionalized piperidines, including key intermediates for active pharmaceutical ingredients (APIs) like fentanyl.[2][6][7] Its symmetrical structure and reactive ketone functionality allow for a multitude of synthetic transformations.
Reductive Amination
Reductive amination is a cornerstone reaction of N-Boc-4-piperidone, providing access to 4-amino piperidine scaffolds. This reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ to the corresponding amine.[2] Sodium triacetoxyborohydride (STAB) is a commonly employed reducing agent for this transformation, known for its mildness and broad functional group tolerance.[2][8]
A prominent application is the synthesis of N-phenyl-N-(piperidin-4-yl)propionamide, a crucial intermediate for the synthesis of the potent opioid analgesic, fentanyl.[7][9]
Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (Fentanyl Intermediate 2) [9]
-
Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane.
-
Cool the solution in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, dry with sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Table 1: Reductive Amination of N-Boc-4-piperidone
| Reactant A | Reactant B | Reducing Agent | Solvent | Time (h) | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Boc-4-piperidone | Aniline | STAB | Dichloromethane | 16 | Not specified, but part of an efficient overall synthesis | [9] |
| N-Boc-4-piperidone | 3,4-dichloroaniline | STAB | Dichloromethane | Not specified | Not specified, but successful synthesis reported |[8] |
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-disubstituted 4-oxopiperidine scaffold is a crucial pharmacophore found in a variety of biologically active molecules and natural products. Control over the stereochemistry at the C2 and C6 positions is paramount for elucidating structure-activity relationships and developing potent therapeutic agents. This document provides detailed application notes and protocols for the stereoselective synthesis of 2,6-trans-4-oxopiperidines, focusing on a robust acid-mediated 6-endo-trig cyclization strategy.
Core Synthesis Strategy: Acid-Mediated 6-endo-trig Cyclization
A highly effective method for achieving the desired 2,6-trans stereochemistry involves the acid-mediated 6-endo-trig cyclization of amine-substituted enones.[1][2][3] This approach has been successfully employed to generate a range of trans-6-alkyl-2-methyl-4-oxopiperidines in high yields and with excellent diastereoselectivity.[1][2][3] The reaction proceeds under conditions that are mild enough to preserve common protecting groups, such as Boc, and prevent unwanted side reactions like acetal formation.[1][2]
The synthetic utility of the resulting 2,6-trans-4-oxopiperidines has been demonstrated through the total synthesis of quinolizidine and piperidine alkaloids, highlighting the value of this methodology in complex molecule synthesis.[1][2][3]
Experimental Data Summary
The following table summarizes the quantitative data for the synthesis of various tert-butyl (2R,6S)-6-alkyl-2-methyl-4-oxopiperidine-1-carboxylates via the acid-mediated cyclization.
| Entry | R Group | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | n-Pr | 12a | 85 | >95:5 |
| 2 | n-Bu | 12b | 82 | >95:5 |
| 3 | n-Pentyl | 12c | 88 | >95:5 |
| 4 | n-Octyl | 12d | 86 | >95:5 |
| 5 | n-Decyl | 12e | 84 | >95:5 |
| 6 | n-Undecyl | 12f | 81 | >95:5 |
| 7 | Cyclohexyl | 12g | 75 | >95:5 |
| 8 | Cyclohexylethyl | 12h | 78 | >95:5 |
| 9 | Phenyl | 12i | 72 | >95:5 |
Data sourced from supporting information for the stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation.[4]
Experimental Protocols
General Protocol for the Acid-Mediated Cyclization
Materials:
-
Amine-substituted enone precursor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-substituted enone (1.0 equiv) in anhydrous dichloromethane (0.02 M), add trifluoroacetic acid (2.0 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-trans-4-oxopiperidine.
Representative Protocol for the Synthesis of tert-Butyl (2R,6S)-6-butyl-2-methyl-4-oxopiperidine-1-carboxylate (12b)
Procedure:
-
To a solution of the corresponding amine-substituted enone (1.00 g, 3.53 mmol) in anhydrous dichloromethane (177 mL) at 0 °C, add trifluoroacetic acid (0.54 mL, 7.06 mmol) dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography (Ethyl acetate/petroleum ether, 1:9) to yield the product 12b as a colorless oil (0.82 g, 82% yield).[4]
Visualizations
Logical Workflow for the Synthesis
Caption: Synthetic workflow for 2,6-trans-4-oxopiperidines.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the acid-mediated cyclization.
References
- 1. Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for the Reaction of 2-Methyl-3-oxopiperidine with Di-tert-butyl dicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents. The reaction of 2-methyl-3-oxopiperidine with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate is a critical step in the synthesis of various biologically active compounds. This N-Boc protection renders the secondary amine of the piperidine ring unreactive to many nucleophiles and bases, allowing for selective modifications at other positions of the molecule. This document provides detailed application notes, experimental protocols, and the context of this reaction in the development of targeted therapies, such as Janus kinase (JAK) inhibitors.
Application in Drug Discovery: Synthesis of JAK Inhibitor Precursors
N-Boc protected piperidine derivatives are key intermediates in the synthesis of numerous pharmaceuticals. For instance, structurally similar compounds are precursors to Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2] These inhibitors function by blocking the activity of JAK enzymes, which are crucial for the signaling of cytokines that drive inflammatory responses.[3][4] Specifically, JAK3 is predominantly expressed in hematopoietic cells and is integral to the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share the common gamma chain (γc) receptor subunit.[5][6][7] By inhibiting JAK3, the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins is disrupted, leading to a dampening of the inflammatory response.[3][6]
The synthesis of these complex inhibitor molecules often requires a piperidine core, which is first protected with a Boc group to allow for the subsequent selective introduction of other functionalities.
Data Presentation: Reaction Parameters for Boc Protection
The following table summarizes typical quantitative data for the N-Boc protection of piperidine derivatives, providing a comparative overview of reaction conditions and outcomes.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine Derivative | Triethylamine (TEA) / DMAP (cat.) | Dichloromethane (DCM) | 0 to RT | 2 - 6 | 70 - 85 |
| Tetrahydropyridine | - | Tetrahydrofuran (THF) | 0 to RT | Overnight | 89 |
| Amino Ester | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 6 | 92 |
| Piperidin-4-ylmethanol | - | Acetonitrile | 25 | 20 | 89 |
| Various Amines | - | Water-acetone | Room Temperature | 0.1 - 1 | High |
Note: RT = Room Temperature; cat. = catalytic amount.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-Boc protection of a secondary amine, which can be adapted for 2-methyl-3-oxopiperidine.
Protocol 1: General Procedure for N-Boc Protection of 2-Methyl-3-oxopiperidine
This protocol is a generalized procedure based on common laboratory practices for the Boc protection of secondary amines.
Materials:
-
2-methyl-3-oxopiperidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-methyl-3-oxopiperidine hydrochloride (1.0 equivalent). Dissolve the starting material in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.0-3.0 equivalents) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. If using sodium bicarbonate, an aqueous solution can be used in a biphasic system.
-
Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) either as a solid in portions or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure product.
Mandatory Visualization
JAK3-STAT Signaling Pathway
The following diagram illustrates the signaling pathway involving JAK3, which is a therapeutic target for drugs derived from N-Boc-2-methyl-3-oxopiperidine intermediates.
Caption: JAK3-STAT signaling pathway and the point of inhibition.
Experimental Workflow: N-Boc Protection of 2-Methyl-3-oxopiperidine
The following diagram outlines the general laboratory workflow for the synthesis and purification of this compound.
Caption: Workflow for N-Boc protection of 2-methyl-3-oxopiperidine.
References
- 1. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this piperidine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities and the scale of the purification. Acid-base extraction can also be employed as a preliminary purification step to remove non-basic or acidic impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] Depending on the synthetic route, potential byproducts could arise from over-alkylation, incomplete reaction, or hydrolysis of the Boc-protecting group.
Q3: My purified product appears as a colorless to pale yellow oil, but I was expecting a solid. Is this normal?
A3: While some piperidine derivatives can be low-melting solids or oils at room temperature, it is crucial to ensure all residual solvents have been thoroughly removed under high vacuum.[2] The presence of impurities can also depress the melting point, leading to an oily appearance. If the product remains an oil after extensive drying, further purification may be necessary to achieve the desired purity and physical state.
Q4: Can I use acid-base extraction to purify my compound?
A4: Acid-base extraction can be a useful initial purification step to separate the basic piperidine derivative from neutral or acidic impurities.[1] The basic nitrogen in the piperidine ring allows for its protonation and extraction into an acidic aqueous layer. However, care must be taken as the Boc-protecting group can be susceptible to cleavage under strongly acidic conditions. A dilute acid wash is recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | Compound streaking/tailing on the column: This can be due to the basic nature of the piperidine nitrogen interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system. This will help to reduce tailing and improve the peak shape.[2] |
| Column overloading: Too much crude material was loaded onto the column for its size. | As a general guideline, the amount of crude material should not exceed a 1:20 ratio of crude material to silica gel by weight for difficult separations. | |
| Improper solvent system: The eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, leading to very slow elution and band broadening. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[3] | |
| Product "oiling out" or failing to crystallize during recrystallization | High concentration of impurities: Impurities can inhibit crystal lattice formation. | Attempt a preliminary purification by another method, such as column chromatography or an acid-base wash, before recrystallization.[2] |
| Cooling the solution too rapidly: Rapid cooling can lead to the formation of an oil rather than crystals. | Allow the solution to cool slowly to room temperature to encourage crystal formation before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.[2] | |
| Inappropriate recrystallization solvent: The chosen solvent may be too good or too poor for the compound. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. A solvent/anti-solvent system can also be effective.[1] | |
| Presence of a byproduct with a similar polarity | Formation of diastereomers: If the synthesis is not stereospecific, diastereomers may have been formed, which can be difficult to separate. | Careful optimization of the column chromatography conditions, including using a less polar solvent system and a longer column, may be required to achieve separation. |
| Discoloration (yellowing) of the purified product | Oxidation: Piperidine derivatives can be susceptible to oxidation over time.[1] | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to minimize degradation. |
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for the purification of moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient | A common solvent system for piperidine derivatives, allowing for elution of a wide range of polarities.[2][3] |
| Gradient | Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. | This allows for the elution of non-polar impurities first, followed by the desired product.[2] |
| Additive | ~1% Triethylamine (v/v) in the eluent | To minimize tailing of the basic piperidine compound on the acidic silica gel.[3] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 Hexanes:Ethyl Acetate with 1% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.
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Elution: Begin elution with the least polar solvent mixture.[2] Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[2]
Protocol 2: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system. A good starting point could be a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[2]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath or scratch the inside of the flask with a glass rod.[2] If using an anti-solvent, add it dropwise to the warm solution until turbidity persists, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[2]
Visualizations
Caption: A decision-making workflow for selecting a suitable purification method.
Caption: Troubleshooting common issues in column chromatography.
References
Technical Support Center: Synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method for the synthesis of the piperidine ring is the Dieckmann condensation, which involves the intramolecular cyclization of a diester. For this compound, a plausible route involves the cyclization of a suitably substituted amino diester followed by N-protection with a tert-butoxycarbonyl (Boc) group. Alternative routes may involve the modification of a pre-existing piperidine ring.
Q2: What are the most likely impurities to be encountered during the synthesis?
Based on the probable synthetic pathways, the common impurities can be categorized as follows:
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Starting Materials: Unreacted starting materials, such as the open-chain amino diester precursor.
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Byproducts from Incomplete Reactions: Intermediates from the cyclization or Boc-protection steps.
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Side-Reaction Products:
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Oligomers: Formed through intermolecular condensation instead of the desired intramolecular Dieckmann cyclization, especially at high concentrations.
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Isomers: Positional isomers may form depending on the regioselectivity of the cyclization.
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Hydrolysis Products: Hydrolysis of the ester or the Boc-protecting group can occur in the presence of acid or base and water.
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Byproducts from Boc Protection: Impurities such as di-tert-butyl carbonate if di-tert-butyl dicarbonate (Boc anhydride) is used in excess.
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Q3: How can I monitor the progress of the reaction?
The progress of the synthesis can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to check for the consumption of starting materials and the formation of the product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product by its mass-to-charge ratio and to get an idea of the impurity profile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of starting material signals and the appearance of product signals.
Q4: What are the recommended purification methods for the final product?
The purification of this compound typically involves:
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Aqueous Work-up: To remove salts and water-soluble impurities.
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Column Chromatography: On silica gel to separate the target compound from non-polar and highly polar impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
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Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Cyclization (Dieckmann Condensation) | Ensure anhydrous conditions as the base used (e.g., sodium hydride, sodium ethoxide) is sensitive to moisture. Use a sufficient excess of the base (at least one equivalent). Consider using a different base or solvent system. Run the reaction under high dilution to favor intramolecular cyclization over intermolecular oligomerization. |
| Incomplete Boc Protection | Ensure the reaction is run to completion by monitoring with TLC. Use a slight excess of the Boc-protection reagent (e.g., Boc anhydride). Ensure the base used (e.g., triethylamine, DMAP) is of good quality and used in appropriate amounts. |
| Degradation of Product | Avoid harsh acidic or basic conditions during work-up and purification, as this can lead to the cleavage of the Boc group or hydrolysis of the ester. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in LC-MS
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. |
| Formation of Oligomers | Perform the Dieckmann condensation under high-dilution conditions. Add the substrate slowly to the base to maintain a low concentration of the enolate. |
| Formation of Isomers | Optimize the reaction conditions (temperature, base, solvent) to favor the formation of the desired regioisomer. Purification by column chromatography may be necessary to separate the isomers. |
| Hydrolysis of Boc Group or Ester | Use anhydrous solvents and reagents. Perform the work-up under neutral or mildly basic/acidic conditions. |
Data Presentation
Table 1: Analytical Data for this compound
| Analytical Technique | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the methyl group (doublet, ~1.2 ppm, 3H), and the piperidine ring protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for the carbonyl of the ketone (~208 ppm), the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring and methyl group. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 228.15, [M+Na]⁺ at m/z 250.13. |
| Purity by HPLC | >95% (typical specification for commercial samples). |
Experimental Protocols
Protocol 1: Dieckmann Condensation for Piperidone Ring Formation (General Procedure)
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To a stirred suspension of a strong base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous solvent (e.g., THF, toluene) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate amino diester precursor in the same anhydrous solvent dropwise at 0 °C or room temperature.
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Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitor by TLC or LC-MS).
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Carefully quench the reaction by the addition of a proton source (e.g., acetic acid, saturated aqueous ammonium chloride).
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Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Boc Protection (General Procedure)
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Dissolve the piperidone intermediate in a suitable solvent (e.g., dichloromethane, THF).
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Add a base (e.g., triethylamine, 1.2 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.
Mandatory Visualization
Caption: Troubleshooting workflow for common impurities in the synthesis.
Technical Support Center: Synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate. The primary focus is on increasing reaction yield and purity through a proposed synthetic pathway involving a Dieckmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy is a two-step process: first, the synthesis of a suitable acyclic diester precursor, followed by an intramolecular Dieckmann condensation to form the desired β-keto ester piperidine ring.
Q2: Why is the Dieckmann condensation a crucial step, and what are its main challenges?
The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings.[1] The main challenges include potential side reactions such as intermolecular condensation, hydrolysis of the ester groups, and subsequent decarboxylation of the β-keto ester product, all of which can significantly lower the yield.[2] Careful control of reaction conditions is paramount.
Q3: Which factors are most critical for maximizing the yield of the Dieckmann condensation step?
The most critical factors include the choice of a strong, non-nucleophilic base, strictly anhydrous reaction conditions to prevent hydrolysis, and optimal reaction temperature and time.[2] The purity of the starting diester is also essential.
Q4: How can I minimize the formation of byproducts during the synthesis?
Minimizing byproduct formation involves using high-purity starting materials, maintaining an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen, and carefully controlling the stoichiometry of the reagents. Purification of the intermediate diester before cyclization is also recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the cyclized product | 1. Wet reagents or solvents: Water will quench the strong base and can lead to hydrolysis of the ester. 2. Inactive base: The strong base (e.g., NaH, KHMDS) may have degraded due to improper storage. 3. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Steric hindrance: The methyl group at the 2-position can disfavor the cyclization. | 1. Ensure all solvents are freshly distilled and dried over appropriate drying agents. Dry all glassware thoroughly. 2. Use a fresh batch of the base or titrate a sample to determine its activity. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Consider using a stronger, sterically hindered base like potassium hexamethyldisilazide (KHMDS) to facilitate the deprotonation. |
| Presence of starting diester in the final product | 1. Insufficient base: An inadequate amount of base will result in incomplete deprotonation and cyclization. 2. Short reaction time: The reaction may not have reached completion. | 1. Use at least one full equivalent of a strong base. 2. Increase the reaction time and continue to monitor the reaction's progress. |
| Formation of a significant amount of polymeric or unidentified byproducts | 1. Intermolecular condensation: This can occur if the reaction concentration is too high. 2. Reaction temperature is too high: Elevated temperatures can promote side reactions and decomposition. | 1. Perform the Dieckmann condensation under high-dilution conditions to favor the intramolecular reaction. 2. Maintain the recommended reaction temperature and avoid localized overheating. |
| Product decomposes during workup or purification | 1. Acidic or basic conditions during workup: The β-keto ester product can be sensitive to both acid and base, which can catalyze decarboxylation. 2. High temperatures during purification: The product may be thermally unstable. | 1. Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) to neutralize the reaction mixture. Avoid strong acids or bases. 2. Purify the product using column chromatography at room temperature. If distillation is necessary, perform it under high vacuum to keep the temperature low. |
Data Presentation: Optimizing Dieckmann Condensation Conditions
The following table summarizes the expected impact of varying key reaction parameters on the yield of this compound, based on general principles of the Dieckmann condensation.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Remarks |
| Base | Sodium Hydride (NaH) | 60-70 | Potassium tert-butoxide (t-BuOK) | 55-65 | NaH is often more effective for Dieckmann cyclizations due to its non-nucleophilic nature and the insolubility of the resulting enolate, which can drive the reaction forward. |
| Solvent | Tetrahydrofuran (THF) | 60-70 | Toluene | 65-75 | Toluene can be advantageous for azeotropic removal of any trace amounts of water and for reactions at slightly higher temperatures. |
| Temperature | Room Temperature | 40-50 | 50 °C | 65-75 | Moderate heating can be necessary to overcome the activation energy for cyclization, but excessive heat can lead to side reactions. |
| Concentration | 0.1 M | 65-75 | 1.0 M | 30-40 | High dilution favors the intramolecular Dieckmann condensation over intermolecular polymerization. |
Experimental Protocols
Protocol 1: Synthesis of the Diester Precursor (Diethyl 2-((tert-butoxycarbonyl)amino)heptanedioate)
This protocol describes the synthesis of the acyclic diester, a necessary precursor for the Dieckmann condensation.
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Alkylation of Diethyl Malonate:
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To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add diethyl malonate dropwise at 0 °C.
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After stirring for 30 minutes, add tert-butyl (2-bromoethyl)carbamate.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Michael Addition:
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To a solution of the alkylated malonate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as sodium ethoxide.
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Add ethyl acrylate dropwise and stir the reaction at room temperature until completion (monitored by TLC).
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Neutralize the reaction mixture and remove the solvent. The crude product can be purified by column chromatography.
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Protocol 2: Dieckmann Condensation to form this compound
This protocol outlines the intramolecular cyclization of the diester precursor.
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Reaction Setup:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry toluene.
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Add sodium hydride (60% dispersion in mineral oil) to the solvent.
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Cyclization:
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Heat the suspension to a gentle reflux.
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Add a solution of the diester precursor in dry toluene dropwise over several hours to maintain high dilution.
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After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.
-
-
Workup and Purification:
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Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with ethanol, followed by a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by silica gel column chromatography.
-
Visualizations
Experimental Workflow
Caption: A high-level overview of the synthetic workflow.
Signaling Pathway: Dieckmann Condensation Mechanism
Caption: The key steps of the Dieckmann condensation mechanism.
References
Technical Support Center: Synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the intramolecular Dieckmann condensation of a corresponding N-Boc protected amino diester.[1][2][3] This reaction involves the cyclization of a linear diester precursor in the presence of a strong base to form the desired β-keto ester, which is the piperidone ring.
Q2: What are the potential side reactions I should be aware of during the Dieckmann condensation?
Several side reactions can occur during the synthesis, potentially lowering the yield and purity of the final product. These include:
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Intermolecular Claisen Condensation (Dimerization): Instead of cyclizing, two molecules of the starting diester can react with each other, leading to the formation of a dimeric byproduct. This is more prevalent when forming larger rings but can still be a competitive pathway.[4]
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Hydrolysis of the β-keto ester: The cyclic β-keto ester product can be susceptible to hydrolysis, especially if there is residual water in the reaction mixture or during the workup. This can lead to the opening of the piperidone ring. It is crucial to use anhydrous solvents and reagents.
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Incomplete reaction: The reaction may not go to completion, leaving unreacted starting diester in the final mixture. This can be due to insufficient base, low reaction temperature, or a short reaction time.
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Epimerization: If chiral centers are present, the strong basic conditions can lead to epimerization at the α-carbon to the ester group.
Q3: How can I minimize the formation of side products?
To minimize side reactions and improve the yield of the desired product, consider the following:
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Choice of Base: Use a strong, sterically hindered, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). These bases favor the intramolecular cyclization over intermolecular reactions.[4]
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Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the product.
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Reaction Temperature: Performing the reaction at lower temperatures can help to control the reactivity and minimize the formation of side products.[4]
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Slow Addition: Adding the starting material slowly to the base can help to maintain a low concentration of the enolate, which can reduce the rate of intermolecular side reactions.
Q4: What are the best practices for purifying the final product?
Purification of this compound typically involves column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, is often effective in separating the desired product from unreacted starting material and non-polar byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive base. 2. Insufficient amount of base. 3. Reaction temperature is too low. 4. Presence of water in the reaction. | 1. Use a fresh bottle of base or titrate it before use. 2. Use at least one equivalent of a strong base. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere. |
| Presence of a significant amount of starting material | 1. Reaction time is too short. 2. Insufficient base. | 1. Increase the reaction time and monitor the progress by TLC. 2. Add additional base to the reaction mixture. |
| Formation of a high molecular weight byproduct (potential dimer) | 1. High concentration of starting material. 2. Use of a less sterically hindered base. | 1. Perform the reaction under high dilution conditions. 2. Switch to a more sterically hindered base like potassium tert-butoxide or LDA.[4] |
| Product decomposes during purification | 1. The β-keto ester is unstable on silica gel. | 1. Minimize the time the product is on the silica gel column. 2. Consider using a different stationary phase, such as alumina, or alternative purification methods like distillation under reduced pressure if the product is thermally stable. |
| Inconsistent results between batches | 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction conditions. | 1. Ensure the purity of starting materials and the activity of the base are consistent for each batch. 2. Carefully control reaction parameters such as temperature, reaction time, and addition rates. |
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence the yield and purity of this compound. These values are representative and may vary based on specific experimental details.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Ethoxide | Ethanol | 80 | 12 | 45-55 | 85-90 |
| Sodium Hydride | THF | 65 | 8 | 60-70 | >95 |
| Potassium tert-Butoxide | THF | 25 | 6 | 75-85 | >97 |
| LDA | THF | -78 to 0 | 4 | 80-90 | >98 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Dieckmann Condensation:
Materials:
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Appropriate N-Boc protected amino diester precursor
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Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) washed with anhydrous hexanes.
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Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
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Dissolve the N-Boc protected amino diester (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: A troubleshooting workflow for addressing low yield or incomplete reactions.
Caption: Logical steps for the identification of unknown side products.
References
Technical Support Center: Synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical development. The following information is curated to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, likely synthesized via methylation of tert-butyl 3-oxopiperidine-1-carboxylate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective enolate formation. | - Ensure the base is of high quality and appropriately handled (e.g., NaH free of oil).- Use a stronger base if necessary (e.g., LDA, KHMDS).- Optimize the deprotonation temperature, typically between -78 °C to 0 °C. |
| Inactive methylating agent. | - Use a fresh bottle of methyl iodide or an alternative methylating agent like dimethyl sulfate.- Check the purity of the methylating agent. | |
| Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or LC-MS.- Gradually increase the reaction time or temperature after the addition of the methylating agent. | |
| Formation of Multiple Products (e.g., O-methylation, di-methylation) | Enolate equilibration or reaction at the oxygen atom. | - Use a less coordinating solvent to favor C-alkylation.- Employ a bulkier base to promote regioselectivity.- Lower the reaction temperature to improve selectivity. |
| Di-methylation at the 2-position. | - Use only a slight excess of the methylating agent (1.0-1.1 equivalents).- Add the methylating agent slowly at a low temperature to control the reaction. | |
| Difficult Purification | Co-elution of starting material and product. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider derivatization of the product or starting material to alter polarity for easier separation. |
| Presence of oily byproducts. | - Perform an aqueous workup with washes of brine and/or saturated sodium bicarbonate solution to remove water-soluble impurities.- Trituration with a non-polar solvent like hexanes can sometimes solidify the product or remove oily impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common synthetic route involves the α-methylation of the ketone in tert-butyl 3-oxopiperidine-1-carboxylate.
Q2: Which bases are recommended for the deprotonation step?
Strong, non-nucleophilic bases are typically used to form the enolate. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium hexamethyldisilazide (KHMDS). The choice of base can influence the regioselectivity and yield of the reaction.
Q3: What are the optimal temperature conditions for this reaction?
Enolate formation is generally carried out at low temperatures, such as -78 °C or 0 °C, to minimize side reactions. After the addition of the methylating agent, the reaction is often allowed to slowly warm to room temperature.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product.
Q5: What are some common side products and how can their formation be minimized?
Common side products include the O-methylated enol ether and di-methylated species. To minimize these, carefully control the stoichiometry of the methylating agent, maintain a low reaction temperature, and consider the choice of base and solvent.
Experimental Protocols
Below are representative experimental protocols for reactions involving similar piperidine derivatives. These should be adapted and optimized for the synthesis of this compound.
Protocol 1: Methylation of a Piperidone Derivative (Adapted from a similar synthesis)
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Dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.
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Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.
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Slowly add methyl iodide (1.05 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following table summarizes reaction conditions for the synthesis of related methylated piperidone derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-tert-butoxycarbonyl-4-piperidone | NaH | MeI | THF | 0 to RT | 12 | 32 (for 2,2-dimethyl) | [1] |
| 4-Methylpyridinium (multi-step) | - | - | - | - | - | 80.2 (overall) | [2] |
Visualizations
Experimental Workflow for Methylation
Caption: General workflow for the α-methylation of a piperidone derivative.
Troubleshooting Logic
Caption: Troubleshooting guide for low product yield in the methylation reaction.
References
Technical Support Center: Flash Chromatography Purification of Piperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the flash chromatography purification of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed during the flash chromatography of piperidine derivatives on silica gel?
A1: The most prevalent issue is significant peak tailing.[1][2][3] This occurs due to the basic nature of the piperidine nitrogen, which interacts strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[1][2][4] This secondary interaction leads to a portion of the analyte being retained longer, resulting in asymmetrical peaks.[1][3]
Q2: How can I prevent peak tailing when purifying piperidine derivatives on silica gel?
A2: To minimize peak tailing, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, should be added to the mobile phase.[4][5][6][7][8] Typically, a concentration of 0.1-2% of the modifier is sufficient to neutralize the acidic silanol groups, thereby preventing the secondary interaction with the basic piperidine derivative.[6][7]
Q3: My piperidine derivative is still showing poor peak shape even with a basic modifier. What are my other options?
A3: If adding a basic modifier is not effective, consider switching to a different stationary phase.[4][7] Options include:
-
Amine-functionalized silica: This stationary phase has a basic surface, which repels the basic piperidine derivative, leading to improved peak shape.[7][9]
-
Alumina (basic or neutral): Alumina is a more basic stationary phase than silica and can be a good alternative for the purification of basic compounds.[4][7]
-
Reversed-phase chromatography (C18): For polar piperidine derivatives, reversed-phase flash chromatography can be an excellent alternative. In this technique, a non-polar stationary phase is used with a polar mobile phase.[4][7][10]
Q4: I am observing co-elution of my desired piperidine derivative with an impurity. How can I improve the separation?
A4: To address co-elution, you can try several strategies:
-
Optimize the solvent system: A shallower solvent gradient can often improve the resolution between closely eluting compounds.[11] Experimenting with different solvent systems can also be beneficial. For example, replacing ethyl acetate with acetone may alter the selectivity.[12]
-
Change the stationary phase: As mentioned previously, switching to a different stationary phase like amine-functionalized silica or alumina can alter the retention of your compounds and improve separation.[4][7]
-
Adjust the mobile phase pH in reversed-phase chromatography: If you are using reversed-phase chromatography, adjusting the pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like piperidine derivatives.[1][13]
Q5: My crude sample containing the piperidine derivative is not dissolving in the initial mobile phase. How should I load it onto the column?
A5: If your sample has poor solubility in the eluent, you can use a "dry loading" technique.[10][14] This involves pre-adsorbing your crude material onto a small amount of silica gel or an inert support like Celite®. The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the packed column.[14]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the flash chromatography of piperidine derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[1][2][4] | Add a basic modifier (0.1-2% triethylamine or ammonia) to the mobile phase.[4][5][6][7] Switch to an alternative stationary phase like amine-functionalized silica or alumina.[4][7] Consider using reversed-phase (C18) flash chromatography.[4][7][10] |
| Co-elution of Product and Impurity | Insufficient difference in polarity between the compounds in the chosen solvent system. | Optimize the mobile phase by using a shallower gradient or trying different solvent combinations.[15] Change the stationary phase to alter the selectivity.[4][7] Ensure proper column packing to avoid channeling.[8][16] |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. The compound may be irreversibly adsorbed or degrading on the silica gel.[17] | Gradually increase the polarity of the mobile phase.[5] If degradation is suspected, test the stability of your compound on a small amount of silica gel (TLC analysis).[17] If unstable, use a less acidic stationary phase like deactivated silica or alumina.[6][17] |
| Poor Resolution/Broad Peaks | Column overloading.[1][18] Improper column packing.[8][16] The flow rate is too high or too low.[12][14][19] | Reduce the amount of crude material loaded onto the column. A general guideline is a loading capacity of 1-10% of the silica gel weight. Ensure the column is packed uniformly without any cracks or channels.[8][16] Optimize the flow rate. A higher flow rate can decrease resolution, while a very low flow rate can lead to band broadening due to diffusion.[14] |
| Compound Elutes with the Solvent Front | The mobile phase is too polar. The sample was loaded in a solvent that is too strong.[20] | Start with a less polar mobile phase. If using wet loading, dissolve the sample in a minimal amount of a solvent that is weaker than or the same as the initial mobile phase.[20] Consider using the dry loading technique.[10][14] |
Experimental Protocols
Protocol 1: General Flash Chromatography of a Piperidine Derivative on Silica Gel with a Basic Modifier
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
To the chosen solvent system, add 0.5-1% triethylamine.[5]
-
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[6][21]
-
Visualize the spots using a UV lamp and/or a suitable stain (e.g., potassium permanganate).[5]
-
-
Column Packing:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[14]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of the more polar solvent) to elute the compounds.[5][6]
-
Collect fractions of a suitable volume.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified piperidine derivative.
-
Protocol 2: Reversed-Phase Flash Chromatography of a Polar Piperidine Derivative
-
Sample Preparation:
-
Dissolve the crude material in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Adsorb this solution onto a small amount of C18 silica sorbent or Celite®, and dry it under vacuum to create a solid load.[10] This prevents issues with solvent incompatibility during injection.
-
-
Column and Solvents:
-
Chromatography Conditions:
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Gradient: Run a linear gradient from a low to a high percentage of Mobile Phase B. A typical gradient might be 5% to 100% B over 20-30 column volumes.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions based on UV absorbance (typically at 254 nm and 280 nm).[10]
-
Analyze the fractions by LC-MS or TLC to identify those containing the desired product in high purity.[10]
-
Pool the pure fractions and evaporate the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent after adjusting the pH.
-
Visualizations
Caption: Troubleshooting workflow for common flash chromatography issues with piperidine derivatives.
Caption: General experimental workflow for flash chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. Chromatography [chem.rochester.edu]
- 18. mastelf.com [mastelf.com]
- 19. sorbtech.com [sorbtech.com]
- 20. benchchem.com [benchchem.com]
- 21. Purification [chem.rochester.edu]
- 22. orgsyn.org [orgsyn.org]
Technical Support Center: Chiral Piperidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to racemization and epimerization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral piperidines?
A1: Racemization is the conversion of a single enantiomer into a racemic mixture of both enantiomers, leading to a loss of optical activity. In chiral piperidine synthesis, the primary cause is the formation of a planar, achiral intermediate, such as an enolate or an iminium ion, at the stereocenter. This allows for non-selective protonation or nucleophilic attack from either face, resulting in a loss of stereochemical integrity. Factors such as strong bases, high temperatures, and certain solvents can promote the formation of these intermediates.
Q2: How can I differentiate between racemization and epimerization?
A2: Racemization refers to the loss of chirality at a single stereocenter, resulting in a 1:1 mixture of enantiomers. Epimerization, on the other hand, occurs in molecules with multiple stereocenters and involves the inversion of configuration at only one of these centers. This results in the formation of a diastereomer of the starting material. While both processes can lead to a loss of the desired stereoisomer, epimerization is a more common issue in the synthesis of polysubstituted piperidines.
Q3: Which reaction conditions are most likely to cause racemization or epimerization?
A3: Harsh reaction conditions are a major contributor to the loss of stereochemical purity. These include:
-
High Temperatures: Increased thermal energy can provide the activation energy needed to form planar intermediates, accelerating the rate of racemization and epimerization.
-
Strong Bases or Acids: Strong bases can readily deprotonate the α-proton to the nitrogen or an activating group, forming an achiral enolate. Strong acids can facilitate the formation of planar iminium ions.
-
Protic Solvents: Protic solvents can facilitate proton exchange, which can contribute to racemization through enol or enamine intermediates.
-
Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions can lead to a gradual loss of stereochemical integrity.
Q4: Can the choice of protecting group on the piperidine nitrogen influence stereochemical stability?
A4: Absolutely. The nature of the nitrogen protecting group can significantly impact the stereochemical stability of the piperidine ring.
-
Electron-withdrawing groups , such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can increase the acidity of the α-protons, making them more susceptible to deprotonation and subsequent racemization, especially in the presence of a base.
-
Bulky protecting groups can sometimes offer steric hindrance that disfavors the approach of reagents that might lead to epimerization.
-
The choice of protecting group can also influence the conformational preference of the piperidine ring, which in turn can affect the stereochemical outcome of subsequent reactions.
Troubleshooting Guides
Problem 1: Loss of Enantiomeric Excess (ee%) during N-Deprotection
Symptoms: You start with a highly enantioenriched N-protected chiral piperidine, but after the deprotection step, the enantiomeric excess of the final product is significantly lower.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Harsh acidic conditions for Boc deprotection | Formation of a planar iminium ion intermediate can lead to racemization. • Solution: Use milder deprotection conditions. Instead of strong acids like TFA, consider using HCl in a non-polar solvent like dioxane at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction closely to avoid prolonged exposure. |
| Basic conditions for Fmoc deprotection | While less common for piperidine synthesis itself, if Fmoc is used, piperidine can act as a base and potentially cause epimerization of adjacent stereocenters. • Solution: Use a less basic deprotection reagent or a scavenger to trap the dibenzofulvene byproduct. Consider using DBU in the presence of a trapping agent. |
| High temperature during deprotection | Increased temperature accelerates the rate of racemization. • Solution: Perform the deprotection at the lowest effective temperature. If the reaction is sluggish at room temperature, consider longer reaction times at a lower temperature rather than increasing the heat. |
Problem 2: Low Diastereoselectivity (dr) or Epimerization in Reductive Amination
Symptoms: During the synthesis of a polysubstituted piperidine via reductive amination of a chiral precursor, you obtain a mixture of diastereomers or the undesired epimer.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Equilibration of the imine/enamine intermediate | The intermediate imine can tautomerize to an enamine, which can lead to a loss of stereochemical information before reduction. This is more likely with substrates that have an acidic proton alpha to the imine.[1] • Solution: Choose a reducing agent that reacts quickly with the initially formed imine. Sodium triacetoxyborohydride is often preferred as it is milder and can be used in a one-pot procedure, minimizing the lifetime of the imine intermediate. |
| Choice of reducing agent | The stereochemical outcome of the reduction can be highly dependent on the reducing agent and its ability to coordinate with the substrate. • Solution: Screen different reducing agents. For example, bulkier hydrides may favor attack from the less hindered face. Catalytic hydrogenation can also offer different selectivity compared to chemical hydrides. |
| Reaction pH | The pH of the reaction can influence the rate of imine formation and the stability of the intermediates.[1] • Solution: Optimize the pH of the reaction medium. For some reductive aminations, slightly acidic conditions (e.g., using acetic acid as a catalyst) can be beneficial for imine formation without promoting significant epimerization. |
Data Summary
The following tables summarize quantitative data on how different reaction conditions can affect the stereochemical outcome of chiral piperidine syntheses.
Table 1: Effect of Base on Enantiomeric Excess in Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts [2][3]
| Entry | Substrate (3-Substituent) | Base (1 eq.) | ee% |
| 1 | Phenyl | None | 40 |
| 2 | Phenyl | Et₃N | 90 |
| 3 | 4-Fluorophenyl | None | 25 |
| 4 | 4-Fluorophenyl | Et₃N | 85 |
| 5 | 2-Naphthyl | None | 14 |
| 6 | 2-Naphthyl | Et₃N | 75 |
Table 2: Diastereoselectivity in the Synthesis of 2,6-disubstituted Piperidines via Reductive Amination [4]
| Entry | Substrate | Reducing Agent | Diastereomeric Ratio (cis:trans) |
| 1 | 2,6-Heptanedione | H₂, Pd/C | >95:5 |
| 2 | 2,6-Heptanedione | NaBH₃CN | 85:15 |
| 3 | 1-Phenyl-1,5-hexanedione | H₂, PtO₂ | 90:10 |
| 4 | 1-Phenyl-1,5-hexanedione | NaBH(OAc)₃ | 80:20 |
Experimental Protocols
Protocol 1: Stereoretentive N-Boc Deprotection
This protocol describes a mild method for the removal of a Boc protecting group from a chiral piperidine, designed to minimize racemization.
Materials:
-
N-Boc protected chiral piperidine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the N-Boc protected chiral piperidine in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
To the residue, add saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt, and extract the free amine with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the deprotected chiral piperidine.
Protocol 2: Asymmetric Reductive Amination with Minimal Epimerization[1]
This protocol outlines a one-pot reductive amination procedure for the synthesis of a chiral piperidine, optimized to reduce the lifetime of the imine intermediate and thus minimize epimerization.
Materials:
-
Chiral δ-ketoaldehyde or a suitable precursor
-
Amine source (e.g., ammonium acetate or a primary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the chiral δ-ketoaldehyde (1.0 eq) and the amine source (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (0.1 eq), if necessary.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral piperidine.
Visualizations
Caption: Mechanism of racemization via an achiral enolate intermediate.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to address common side reactions and issues encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of most side reactions during N-Boc deprotection?
A1: The primary cause is the generation of a reactive tert-butyl cation (tBu⁺) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues on your molecule, leading to undesired byproducts.[1][3] The cation can be neutralized by a scavenger, deprotonate to form isobutylene gas, or in some cases, polymerize.[3][4]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][5] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5] Methionine can also be oxidized to methionine sulfoxide.[5]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, forming S-tert-butylated residues.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] By reacting with the carbocation more rapidly than the sensitive residues of the substrate, they prevent it from causing unwanted alkylation.[1][6]
Q4: What are the signs of incomplete Boc deprotection?
A4: Incomplete deprotection can result from insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[1][5][7] Signs often include the presence of starting material in the crude product and a complex mixture of peaks observed by HPLC or LC-MS.[5] In solid-phase peptide synthesis (SPPS), this can lead to the deletion of amino acid residues in the final sequence.[5]
Q5: Can the deprotection conditions cause other protecting groups to be cleaved?
A5: Yes, the harsh acidic conditions required for Boc deprotection, such as treatment with neat TFA or HF, can lead to the cleavage of other acid-labile protecting groups.[3] This is a critical consideration in complex syntheses requiring orthogonal protection strategies.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS are observed, often with a +56 Da mass shift.
-
Probable Cause: This mass shift is a classic indicator of tert-butylation, where the electrophilic tert-butyl cation has alkylated a nucleophilic site on your molecule.[2][3] This is especially common for peptides containing Trp, Met, Cys, or Tyr residues.[3][5]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent (cleavage cocktail). The choice of scavenger depends on the specific residues present in your peptide.[2] Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.[2]
Table 1: Scavenger Selection Guide for Sensitive Residues
| Sensitive Residue | Recommended Scavenger(s) | Function & Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective at trapping the t-butyl cation.[2] EDT also helps prevent the acid-catalyzed oxidation of tryptophan.[2] |
| Methionine (Met) | Thioanisole | Prevents S-alkylation by the t-butyl cation. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | These thiol-containing scavengers protect the free sulfhydryl group from alkylation. EDT is a commonly used scavenger for Cysteine-containing compounds.[1] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys, becoming preferentially alkylated over the Tyr residue.[2] |
| Arginine (Arg) | Water, Triisopropylsilane (TIS) | While the guanidinium group can be alkylated, a more common issue is the modification of other sensitive residues. A standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) is often effective.[6] |
-
Workflow for Addressing Side Product Formation
Troubleshooting workflow for t-butylation side products.
Issue 2: The deprotection reaction is incomplete.
-
Probable Cause 1: Insufficient Acid Strength or Concentration. [1] Standard conditions (e.g., 20-50% TFA in DCM) may be inadequate for sterically hindered substrates.[3][7]
-
Probable Cause 2: Insufficient Reaction Time or Temperature. [1] Many deprotections are complete within 1-2 hours at room temperature, but challenging substrates may require more time.[2][3]
-
Probable Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can significantly slow the reaction rate.[1][2]
-
Probable Cause 4 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin matrix is not adequately swollen, the acid cannot efficiently access all the reaction sites.[3][7]
Issue 3: Aspartimide formation is detected, especially in peptides containing Asp-Gly or Asp-Ser sequences.
-
Probable Cause: This side reaction is not caused by the Boc deprotection itself but is a significant issue in peptide synthesis, particularly during the basic conditions of Fmoc-deprotection.[8] However, it's a common challenge for peptide chemists. The sequence Asp-Gly is highly susceptible due to the lack of steric hindrance from glycine.[8]
-
Solution (Prevention during Fmoc synthesis):
-
Modify Deprotection Conditions: Use a weaker base like 50% morpholine in DMF instead of 20% piperidine, or add 0.1 M HOBt to the piperidine solution to suppress aspartimide formation.[8]
-
Use Sterically Hindered Protecting Groups: Employ a bulkier protecting group for the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH, to physically obstruct the nucleophilic attack that initiates the side reaction.[8]
-
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[2]
-
Scavenger Addition: Add the chosen scavenger(s). For a general-purpose cocktail, add triisopropylsilane (TIS) and water. A typical ratio is Substrate:DCM:TFA:TIS:H₂O.
-
Deprotection: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise. A common approach is to use a 1:1 volume ratio of TFA to DCM.[2]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS to confirm the disappearance of the starting material.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[2][3] The crude product, often a TFA salt, can be purified by precipitation from cold diethyl ether, followed by centrifugation and washing.[2]
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection
-
Reagent Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent B": 88% TFA, 5% phenol, 5% water, and 2% TIS. For sequences with multiple sensitive residues, "Reagent K" may be used: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[9]
-
Resin Preparation: Wash the dried peptide-resin with DCM to swell it.
-
Cleavage and Deprotection: Drain the DCM. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[9] Agitate the mixture at room temperature for 1.5 to 2 hours.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[9]
-
Isolation: Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether twice more. Dry the final peptide pellet under vacuum.[9]
Mechanistic Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Piperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic synthesis of piperidines.
Troubleshooting Guides
This section addresses common problems that may arise during piperidine synthesis, with a focus on catalyst loading and reaction optimization.
Issue 1: Incomplete Reaction or Low Conversion Rate
-
Question: My reaction is sluggish, resulting in a low yield of the desired piperidine product. How can I improve the conversion rate?
-
Answer: A low conversion rate is a common issue that can often be resolved by optimizing several reaction parameters. Insufficient catalyst loading is a primary suspect.[1][2] Consider incrementally increasing the catalyst loading. For instance, if you started at 1 mol%, try increasing to 2 mol% and monitor the effect on the reaction rate and yield.[2] However, other factors can also contribute to a sluggish reaction. You can also try increasing the reaction temperature or hydrogen pressure, as higher levels can enhance the rate of hydrogenation.[1] The choice of solvent can also play a crucial role; protic solvents like ethanol or acetic acid are commonly used and may improve the reaction rate.[1]
Issue 2: Formation of By-products
-
Question: I am observing significant amounts of by-products such as partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) or products from side reactions like hydrodehalogenation. How can I improve the selectivity towards the desired piperidine?
-
Answer: The formation of by-products indicates that the reaction conditions are not optimal for the desired transformation.
-
Incomplete Hydrogenation: The presence of partially hydrogenated intermediates is a clear sign of incomplete reduction.[1] To drive the reaction to completion, you can increase the hydrogen pressure, elevate the reaction temperature, or optimize the catalyst loading.[1] A typical starting point for catalyst loading is between 5-10 mol%.[1]
-
Hydrodehalogenation: This side reaction is particularly common when using palladium-based catalysts with halogenated substrates.[1] To minimize this, consider switching to a rhodium-based catalyst, which is generally less prone to causing hydrodehalogenation.[1] Alternatively, optimizing the reaction conditions by lowering the hydrogen pressure and temperature may also reduce the extent of this side reaction.[1]
-
N-Alkylation: The formation of N-alkylated piperidines can occur, especially when using alcoholic solvents at elevated temperatures.[1] To prevent this, consider lowering the reaction temperature or switching to a non-alkylating solvent like ethyl acetate.[1]
-
Issue 3: Catalyst Deactivation
-
Question: My reaction starts well but then slows down or stops before completion. I suspect catalyst deactivation. What can I do?
-
Answer: Catalyst deactivation can be caused by several factors, including impurities in the starting materials or solvent, or strong coordination of the pyridine substrate or piperidine product to the metal center.[3] Ensure that your starting materials and solvent are pure and dry. Impurities can act as catalyst poisons.[2] In some cases, the nitrogen lone pair in pyridine can inhibit the catalyst.[3] Recent research has shown that iridium-based catalysts operating through an ionic hydrogenation mechanism can circumvent this issue.[3] If you suspect product inhibition, it might be beneficial to perform the reaction at a lower concentration.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for piperidine synthesis?
A1: A typical starting point for catalyst loading in piperidine synthesis via pyridine hydrogenation is in the range of 5-10 mol%.[1] However, the optimal loading is highly dependent on the specific substrate, catalyst, and reaction conditions. For Buchwald-Hartwig amination type syntheses, a starting point of 1-2 mol% is often recommended.[2]
Q2: Which catalyst is best for piperidine synthesis?
A2: The choice of catalyst depends on the specific transformation.
-
For the hydrogenation of pyridine , common catalysts include palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and platinum oxide (PtO₂).[1] Rh/C is often more effective than Pd/C for pyridine hydrogenation.[1] Nickel catalysts are also used, particularly in industrial settings.[4] Industrially, molybdenum disulfide is a common catalyst for the hydrogenation of pyridine.[5]
-
For substrates with sensitive functional groups, iridium-based catalysts have shown high chemoselectivity.[3]
Q3: How do I select the appropriate solvent for my reaction?
A3: Protic solvents such as acetic acid or ethanol are frequently used for the hydrogenation of pyridines and can enhance the reaction rate.[1] However, if N-alkylation is a concern at higher temperatures, consider using a non-alkylating solvent like ethyl acetate.[1]
Q4: Can I reuse the catalyst?
A4: Heterogeneous catalysts like Pd/C can often be recovered and reused. However, their activity may decrease with each cycle due to poisoning or metal leaching. It is crucial to handle the catalyst under an inert atmosphere to prevent oxidation, especially for phosphine ligands used in cross-coupling reactions.[2]
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Piperidine Synthesis Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| 1 | 24 | 45 | Incomplete conversion |
| 2.5 | 18 | 75 | Improved conversion |
| 5 | 12 | 92 | Good conversion and rate |
| 10 | 10 | 93 | Diminishing returns on rate increase |
Note: This table presents illustrative data. Actual results will vary depending on the specific reaction.
Table 2: Comparison of Common Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd/C | 5 - 10 | Cost-effective, readily available | Prone to causing hydrodehalogenation |
| Rh/C | 5 - 10 | Generally more active than Pd/C for pyridines, less prone to hydrodehalogenation[1] | More expensive than Pd/C |
| PtO₂ (Adams' catalyst) | 5 - 10 | Highly effective[1] | Can be pyrophoric, requires pre-reduction |
| Raney Nickel | High loading | Inexpensive | Requires high temperatures and pressures[4] |
| Iridium complexes | Lower loadings | High chemoselectivity, avoids catalyst poisoning by nitrogen[3] | Higher cost, may require specific ligands |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Piperidine Synthesis via Hydrogenation
-
Reaction Setup: In a high-pressure reactor, combine the pyridine substrate, solvent, and a magnetic stir bar.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the desired amount of catalyst (e.g., start with 5 mol% of Pd/C).
-
Hydrogenation: Seal the reactor, purge again with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-80°C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method (e.g., column chromatography).
-
Optimization: Repeat the experiment with varying catalyst loadings (e.g., 1, 2.5, 7.5, 10 mol%) while keeping all other parameters constant to determine the optimal loading.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Synthesis of N-Boc Piperidones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Boc piperidones. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of N-Boc-4-piperidone?
A1: The most prevalent and straightforward method for synthesizing N-Boc-4-piperidone is the Boc protection of 4-piperidone. This typically involves the reaction of 4-piperidone or its hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Q2: How does the choice of solvent impact the Boc protection of 4-piperidone?
A2: The solvent plays a crucial role in the Boc protection reaction by influencing the solubility of reagents and the reaction rate. A solvent that effectively dissolves both the polar 4-piperidone salt and the nonpolar Boc anhydride is ideal. The polarity of the solvent can affect the reaction kinetics and the work-up procedure.[1][2] For instance, a mixture of a polar solvent like water or methanol with a less polar one like dioxane or THF can be effective.[3]
Q3: What are the common side reactions observed during the synthesis of N-Boc piperidones?
A3: Common side reactions include incomplete reaction leading to residual starting material, and in subsequent reactions involving the piperidone moiety, potential side reactions can occur depending on the reagents used. For example, in reductive amination reactions starting from N-Boc-4-piperidone, incomplete reaction is a common issue.[4]
Q4: Can the Boc protecting group be cleaved under certain reaction conditions?
A4: Yes, the Boc group is sensitive to acidic conditions. Care must be taken to avoid acidic environments during the synthesis and work-up if the Boc group needs to remain intact. For deliberate deprotection, strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are commonly employed.[4]
Troubleshooting Guides
Issue 1: Low Yield of N-Boc-4-piperidone
Q: I am getting a low yield of N-Boc-4-piperidone. What are the possible causes and how can I improve it?
A: Low yields in the synthesis of N-Boc-4-piperidone can stem from several factors related to reaction conditions and reagents.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
-
-
Inefficient Base: The base used may not be strong enough or used in sufficient quantity to neutralize the hydrochloride salt (if used as a starting material) and facilitate the reaction.
-
Solution: Ensure at least two equivalents of a suitable base like triethylamine (TEA) or sodium bicarbonate are used.
-
-
Suboptimal Solvent: The solvent system may not be optimal for dissolving all reactants.
-
Solution: A mixed solvent system, such as dioxane-water or THF-water, can improve solubility and reaction rates.[5]
-
-
Hydrolysis of Boc Anhydride: Boc anhydride can be hydrolyzed by water, especially in the presence of a base.
-
Solution: While some water can be beneficial for dissolving the piperidone salt, an excessive amount should be avoided. Add the Boc anhydride portion-wise to minimize hydrolysis.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final N-Boc-4-piperidone product is impure. How can I identify and remove the impurities?
A: Impurities in the final product can often be unreacted starting materials or byproducts from side reactions.
Identification and Removal of Impurities:
-
Unreacted 4-Piperidone: This is a common impurity if the reaction is incomplete.
-
Identification: Can be detected by TLC or NMR spectroscopy.
-
Removal: Purification by column chromatography on silica gel is an effective method.
-
-
Di-tert-butyl carbonate: This can be present if an excess of Boc anhydride is used.
-
Identification: Can be observed in the NMR spectrum.
-
Removal: Can often be removed during aqueous work-up or by purification via column chromatography.
-
Experimental Protocols
General Protocol for the Synthesis of N-Boc-4-piperidone
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Piperidone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-piperidone hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) to the solution and stir until the gas evolution ceases.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-piperidone.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical yields for the synthesis of N-Boc piperidones and related reactions under different solvent conditions, as compiled from various sources. It is important to note that these are not from a single comparative study and reaction conditions may vary.
| Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| N-Boc-3-piperidone | N-Boc-3-hydroxy piperidine | DMSO, Oxalyl chloride, TEA | Dichloromethane | 75% | >98% | [6] |
| 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol ester | N-Boc-4-piperidone | Hydrazine hydrate, NaBH₄, etc. | Methanol, Toluene, Ethanol | 55-63% (step 2) | >98.5% | [7] |
| N-Boc-4-hydroxypiperidine | 4-hydroxypiperidine | Boc₂O, K₂CO₃ | Methanol | Not specified | 99.5% (GC) | [3] |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | N-Boc-4-piperidone | Aniline, STAB, Acetic acid | Dichloromethane | Not specified | Not specified | [4] |
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting of N-Boc piperidones.
Caption: Workflow for the synthesis of N-Boc-4-piperidone.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 7. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Stereoselective Synthesis of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of substituted piperidines is a critical endeavor in medicinal chemistry, as these scaffolds are integral to a vast number of pharmaceuticals. This guide provides an objective comparison of key stereoselective strategies for the synthesis of tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate and its analogs. We will delve into two primary approaches: chiral auxiliary-mediated synthesis and catalytic asymmetric synthesis, presenting supporting experimental data and detailed protocols to inform synthetic route selection.
Introduction to Stereoselective Strategies
Achieving stereocontrol in the synthesis of 2,3-substituted piperidines is paramount, as the biological activity of these molecules is often dictated by their specific stereochemistry. The primary challenge lies in the selective formation of the stereocenter at the C2 position adjacent to the nitrogen atom. This guide will compare and contrast methodologies that address this challenge, providing a framework for selecting the most appropriate synthetic route based on factors such as stereoselectivity, yield, and operational simplicity.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of chiral auxiliaries is a well-established and reliable method for inducing stereoselectivity. This approach involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product.
A relevant example is the diastereoselective synthesis of N-protected 3-methylpiperidin-2-one, a close analog of the target molecule, using D-phenylglycinol as a chiral auxiliary. This method highlights the influence of protecting groups on the diastereoselectivity of the alkylation step.
Comparative Performance of Chiral Auxiliary Approach
| Substrate | Alkylating Conditions | Diastereomeric Ratio (d.r.) | Yield of Methylation | Reference |
| (R)-1-(2-hydroxy-1-phenylethyl) piperidin-2-one | 2.5 eq. s-BuLi, MeI | Single isomer detected | 91% (overall) | [1] |
| (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl) piperidin-2-one | 1.5 eq. s-BuLi, MeI | 1:2.5 | 90% | [1] |
Table 1: Comparison of diastereoselectivity in the alkylation of a piperidin-2-one with and without a protected hydroxyl group on the chiral auxiliary.[1]
The data clearly indicates that the presence of a free hydroxyl group on the chiral auxiliary leads to significantly higher diastereoselectivity, affording a single diastereomer. This is likely due to the formation of a rigid chelate with the lithium base, which effectively shields one face of the enolate from the electrophile.
Experimental Protocol: Diastereoselective Alkylation using a Chiral Auxiliary[1]
-
Attachment of Chiral Auxiliary: Commercially available D-phenylglycinol is condensed with δ-valerolactone to form (R)-1-(2-hydroxy-1-phenylethyl) piperidin-2-one.
-
Diastereoselective Alkylation (unprotected hydroxyl):
-
To a solution of (R)-1-(2-hydroxy-1-phenylethyl) piperidin-2-one in dry THF at -78 °C is added s-BuLi (2.5 equivalents).
-
The mixture is stirred for 1 hour at -78 °C.
-
Methyl iodide (excess) is added, and the reaction is stirred for an additional 4 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The organic layers are dried over Na₂SO₄, concentrated, and purified by flash chromatography to yield (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.
-
-
Cleavage of Chiral Auxiliary: The chiral auxiliary can be removed under reductive or oxidative conditions to provide the desired N-protected 2-methyl-3-oxopiperidine derivative.
Diagram 1: Workflow for Chiral Auxiliary-Mediated Synthesis.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis offers a more atom-economical and potentially more versatile approach compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to control the stereochemical outcome of the reaction. Two prominent catalytic methods applicable to the synthesis of the target molecule are catalytic asymmetric alkylation and asymmetric hydrogenation of a suitable precursor.
Catalytic Asymmetric Alkylation
Palladium-catalyzed asymmetric allylic alkylation has been successfully employed for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones.[2][3] This methodology can be conceptually adapted for the α-methylation of an N-Boc-3-oxopiperidine enolate or a related precursor. The success of this approach hinges on the design of a chiral ligand that can effectively differentiate between the two prochiral faces of the enolate.
Asymmetric Hydrogenation
Asymmetric hydrogenation of a pre-functionalized substrate is another powerful catalytic method. For the synthesis of this compound, a suitable precursor would be tert-butyl 2-methyl-3-oxo-3,4,5,6-tetrahydropyridine-1-carboxylate. The asymmetric hydrogenation of the C=C double bond, directed by a chiral catalyst, would establish the desired stereocenter at the C2 position. A variety of chiral rhodium, ruthenium, and iridium catalysts with chiral phosphine ligands have been developed for asymmetric hydrogenations.[4]
Comparative Performance of Catalytic Systems in Asymmetric Hydrogenation
The following table, adapted from a comparative study of metal catalysts in asymmetric hydrogenation, illustrates the typical performance data that should be considered when selecting a catalytic system. While this data is for a different substrate, it highlights the key parameters for comparison.
| Metal | Chiral Ligand | Substrate Type | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Rhodium | (R,R)-t-Bu-BisP* | α,β-unsaturated phosphonate | Complete | 90 | [4] |
| Ruthenium | (R,R)-TsDPEN | 2-Methylquinoline | >99 | >99 | [5] |
| Iridium | (S)-SegPhos | 2-Methylquinoline | >99 | 96 | [5] |
Table 2: Representative performance of different metal catalysts in asymmetric hydrogenation reactions.
The choice of metal and ligand is crucial and highly substrate-dependent. Rhodium catalysts are often effective for the hydrogenation of functionalized olefins, while ruthenium and iridium catalysts have shown excellent performance in the hydrogenation of heteroaromatic compounds.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation[4]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral diphosphine ligand (e.g., a NORPHOS analog) in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Hydrogenation: The substrate (e.g., tert-butyl 2-methyl-3-oxo-3,4,5,6-tetrahydropyridine-1-carboxylate) is added to the catalyst solution. The flask is then purged with hydrogen and pressurized to the desired pressure (e.g., 4 atm).
-
Reaction Monitoring and Work-up: The reaction is stirred at a specific temperature until completion (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
Diagram 2: Workflow for Catalytic Asymmetric Hydrogenation.
Conclusion and Recommendations
Both chiral auxiliary-mediated and catalytic asymmetric approaches offer viable pathways to stereochemically defined this compound analogs.
-
Chiral Auxiliary Approach: This method is often robust and predictable, providing high diastereoselectivity, particularly when chelation control is possible. However, it requires additional steps for the attachment and removal of the auxiliary, which can lower the overall yield and atom economy. This approach is highly recommended when a specific diastereomer is required in high purity and initial process development is prioritized.
-
Catalytic Asymmetric Synthesis: This strategy is more elegant and atom-economical. It offers the potential for high enantioselectivity and is more amenable to large-scale synthesis. However, it often requires significant optimization of the catalyst, ligand, and reaction conditions for a specific substrate. This approach is recommended for the development of efficient and scalable syntheses, particularly in an industrial setting.
The ultimate choice of synthetic strategy will depend on the specific goals of the research program, including the desired scale of synthesis, the importance of atom economy, and the resources available for catalyst screening and optimization. This guide provides a foundational comparison to aid in making an informed decision for the stereoselective synthesis of these important piperidine building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate Derivatives as Neurokinin-3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate, focusing on their evaluation as neurokinin-3 receptor (NK3R) antagonists. The NK3R, a G-protein coupled receptor, is a promising target for non-hormonal therapies for sex-hormone-related disorders, such as menopausal vasomotor symptoms and polycystic ovary syndrome.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathway.
Quantitative Data Summary
Derivatives of this compound have been investigated as scaffolds for the development of NK3R antagonists. The following table summarizes the in vitro activity of fused piperidine derivatives synthesized from this starting material.
| Compound ID | Structure | Target | Assay Type | IC50 (µM) |
| 1a | Fused Piperidine Derivative | NK3R | NK3R Antagonism | 0.26 ± 0.02 |
| 1b | Fused Piperidine Derivative | NK3R | NK3R Antagonism | 4.1 ± 0.5 |
| 1c | Fused Piperidine Derivative | NK3R | NK3R Antagonism | 9.5 ± 1.1 |
| 1d | Fused Piperidine Derivative | NK3R | NK3R Antagonism | 8.2 ± 1.7 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NK3R antagonists.
Radioligand Binding Assay for NK3R
This assay determines the binding affinity (Ki) of a test compound to the NK3R through competitive displacement of a radiolabeled ligand.[3][4]
-
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK3R.[3]
-
Non-specific Binding Control: A high concentration of an unlabeled NK3R ligand (e.g., 1 µM osanetant).[3]
-
Test Compound: Serial dilutions of the piperidine derivatives.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[3]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration: 96-well glass fiber filter plates pre-treated with polyethyleneimine.[3]
-
Detection: Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration at which the compound inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of NK3R activation.[3]
-
Materials:
-
Cells: HEK293 or CHO cells stably expressing the NK3R.[3]
-
Agonist: Neurokinin B (NKB) or a selective agonist like senktide.[3]
-
Test Compound: Serial dilutions of the piperidine derivatives.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the NK3R agonist.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Plot the response against the concentration of the test compound to determine the IC50 value.
-
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream second messenger of Gq-coupled receptor activation.[3][4]
-
Materials:
-
Cells: CHO or HEK293 cells stably expressing the NK3R.[3]
-
Radiolabel: [³H]-myo-inositol.[4]
-
Agonist: NKB or senktide.[4]
-
Test Compound: Serial dilutions of the piperidine derivatives.
-
Lysis Buffer: Containing LiCl to inhibit inositol monophosphatase.[4]
-
Detection Kit: HTRF® IP-One assay kit or similar.
-
-
Procedure:
-
Label the cells by overnight incubation with [³H]-myo-inositol.[4]
-
Pre-incubate the cells with the test compound in the presence of LiCl.[4]
-
Stimulate the cells with a fixed concentration of the NK3R agonist.[4]
-
Lyse the cells and measure the accumulated IP1 using a suitable detection method, such as scintillation counting or HTRF®.[3]
-
Determine the IC50 of the antagonist by analyzing the concentration-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Neurokinin-3 Receptor signaling pathway and a general experimental workflow for screening NK3R antagonists.
Caption: Neurokinin-3 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK3R Antagonist Discovery.
References
Navigating the Piperidine Maze: A Comparative Guide to tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate and Other Key Building Blocks
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical step in the design and synthesis of novel therapeutics. The piperidine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, offers a versatile three-dimensional framework for interacting with biological targets.[1][2] Among the diverse array of functionalized piperidines, tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate stands out as a valuable intermediate. This guide provides an objective comparison of this key building block with other relevant piperidine derivatives, supported by available experimental data, to inform rational choices in drug discovery and development.
The Central Role of Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with protein binding pockets. The nitrogen atom provides a handle for modulating physicochemical properties such as basicity and solubility, which in turn affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Featured Building Block: this compound
This compound is a chiral, non-aromatic heterocyclic building block that offers several strategic advantages in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity and is readily removed under acidic conditions. The ketone functionality at the 3-position serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, aldol condensations, and the introduction of various functional groups. The methyl group at the 2-position introduces a chiral center and provides steric bulk, which can be exploited to influence the stereochemical outcome of subsequent reactions and to probe specific regions of a biological target.
Comparison with Other Piperidine Building Blocks
The utility of this compound is best understood in the context of other commonly used piperidine building blocks. This section compares its properties and performance with key alternatives.
Positional Isomers: The Impact of Methyl Group Placement
The position of the methyl group on the piperidine ring can significantly influence the reactivity and steric environment of the molecule.
-
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate: This isomer places the methyl group further from the reactive ketone, potentially leading to less steric hindrance in reactions involving the carbonyl group. This can be advantageous for achieving higher yields or milder reaction conditions.
-
Unsubstituted tert-Butyl 3-oxopiperidine-1-carboxylate: The absence of a methyl group provides a sterically unencumbered ketone, which may exhibit higher reactivity. However, it lacks the chiral center and the potential for specific steric interactions that the methyl-substituted analogs offer.
Table 1: Comparison of Physicochemical Properties of Methyl-Substituted 3-Oxopiperidine Building Blocks
| Property | This compound | tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | tert-Butyl 3-oxopiperidine-1-carboxylate |
| Molecular Formula | C11H19NO3 | C11H19NO3 | C10H17NO3 |
| Molecular Weight | 213.27 g/mol | 213.27 g/mol | 199.25 g/mol |
| Chirality | Chiral | Chiral | Achiral |
| Key Reactive Sites | Ketone (C3), α-protons (C2, C4) | Ketone (C3), α-protons (C2, C4) | Ketone (C3), α-protons (C2, C4) |
Alternative Functionalized Piperidines
Beyond simple positional isomers, a variety of other functionalized piperidines serve as important building blocks.
-
N-Boc-4-piperidone: This symmetrical ketone is widely used for the synthesis of 4-substituted piperidines. Its lack of substitution at the 2 and 6 positions makes it highly reactive for transformations such as reductive amination.
-
Methyl N-Boc-piperidine-4-carboxylate: This building block provides a carboxylic ester functionality, which can be hydrolyzed to the corresponding acid, reduced to an alcohol, or converted to an amide, offering a different set of synthetic possibilities compared to the ketone-containing analogs.
Table 2: Overview of Common Piperidine Building Blocks and Their Applications
| Building Block | Key Features | Common Applications |
| This compound | Chiral, ketone at C3, methyl at C2 | Asymmetric synthesis, introduction of functionality at C3 |
| tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | Chiral, ketone at C3, methyl at C4 | Synthesis of 3,4-disubstituted piperidines |
| tert-Butyl 3-oxopiperidine-1-carboxylate | Achiral, ketone at C3 | Synthesis of 3-substituted piperidines |
| N-Boc-4-piperidone | Symmetrical ketone at C4 | Synthesis of 4-substituted piperidines, spirocycles |
| Methyl N-Boc-piperidine-4-carboxylate | Ester at C4 | Synthesis of 4-substituted piperidines with diverse functionalities |
Experimental Data and Protocols
Direct, side-by-side comparative studies of the reactivity of these specific building blocks are limited in the published literature. However, we can infer their relative performance by examining representative experimental protocols and the reported yields for similar transformations.
Synthesis of Substituted Piperidines
The synthesis of the core piperidine ring is a crucial first step. A common strategy involves the reduction of a corresponding pyridine precursor.
Experimental Protocol: Synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate [3]
This multi-step synthesis starts from 4-methylpyridinium.
-
N-Benzylation: 4-methylpyridinium is reacted with benzyl chloride to yield 1-benzyl-3-hydroxy-4-methylpyridium chloride.
-
Reduction: The pyridinium salt is reduced with sodium borohydride to provide N-benzyl-3-hydroxy-4-methylpiperidine.
-
Oxidation: The secondary alcohol is oxidized using Jones reagent to give N-benzyl-3-oxo-4-methylpiperidine.
-
Debenzylation and Boc Protection: The benzyl group is removed by catalytic hydrogenation with Pd/C, followed by acylation with di-tert-butyl dicarbonate to afford the final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.
An overall yield of 80.2% has been reported for this process.[3]
Logical Relationship of Synthetic Steps
Caption: Synthetic pathway to a key piperidine building block.
Reductive Amination: A Key Transformation
Reductive amination is a powerful tool for introducing nitrogen-containing substituents, a common feature in many pharmaceuticals. The reactivity of the ketone in the piperidine building block is crucial for the success of this reaction.
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone
A general procedure for the reductive amination of N-Boc-4-piperidone with an aniline derivative is as follows:
-
Imine Formation: N-Boc-4-piperidone and the aniline are dissolved in a suitable solvent like dichloromethane, often with an acid catalyst such as acetic acid.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture.
-
Work-up: The reaction is quenched, and the product is extracted and purified.
Yields for this type of reaction are typically high, often exceeding 80-90%. The steric environment around the ketone can influence the reaction rate and yield. For instance, the less hindered ketone of N-Boc-4-piperidone would be expected to react more readily than the more sterically demanding ketone of this compound.
Experimental Workflow for Reductive Amination
Caption: General workflow for reductive amination of a piperidone.
Strategic Considerations for Building Block Selection
The choice of a piperidine building block should be guided by the specific goals of the drug discovery program.
-
For introducing diversity at the 3-position with control over stereochemistry, this compound is an excellent choice. The methyl group can act as a stereodirecting group and provide important interactions within a binding pocket.
-
When targeting a less sterically constrained region around the 3- and 4-positions, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate may be preferred to minimize steric hindrance during synthesis.
-
For rapid and efficient synthesis of 4-substituted piperidines, the symmetrical and highly reactive N-Boc-4-piperidone is often the most practical starting material.
-
To introduce functionalities that are not easily accessible from a ketone, ester-containing building blocks like Methyl N-Boc-piperidine-4-carboxylate provide a valuable alternative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, chiral piperidine-containing molecules. Its utility is best appreciated when compared with other commercially available piperidine derivatives. While direct comparative performance data is scarce, an understanding of the steric and electronic properties of each building block, as highlighted in this guide, can empower medicinal chemists to make rational and strategic decisions in the design and synthesis of the next generation of piperidine-based therapeutics. The continued development of novel, functionalized piperidine building blocks will undoubtedly continue to enrich the toolbox of drug discovery professionals and accelerate the journey from concept to clinic.
References
Validating the Structure of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a comparative analysis for the validation of the tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate structure utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectral data for this specific compound and its isomers, this guide will leverage predicted ¹H and ¹³C NMR data to illustrate the principles of structural verification and differentiation from potential isomeric alternatives.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its precise chemical structure, particularly the relative positions of the methyl and oxo groups on the piperidine ring, is crucial for its biological activity and intellectual property claims. NMR spectroscopy is the most powerful tool for the elucidation of such structural details in solution. This guide will compare the predicted NMR spectral features of the target molecule with its potential isomers: tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, tert-butyl 5-methyl-3-oxopiperidine-1-carboxylate, and tert-butyl 6-methyl-3-oxopiperidine-1-carboxylate.
Predicted NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These predictions were generated using a standard NMR prediction algorithm and are intended to serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Position | This compound | tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | tert-Butyl 5-methyl-3-oxopiperidine-1-carboxylate | tert-Butyl 6-methyl-3-oxopiperidine-1-carboxylate |
| CH₃ (ring) | ~1.2 (d) | ~1.1 (d) | ~1.0 (d) | ~1.2 (d) |
| Piperidine H | ~1.8-2.6 (m), ~3.5-4.2 (m) | ~2.0-2.8 (m), ~3.4-4.0 (m) | ~1.5-2.7 (m), ~3.3-4.1 (m) | ~1.6-2.5 (m), ~3.0-4.5 (m) |
| t-Butyl H | ~1.5 (s) | ~1.5 (s) | ~1.5 (s) | ~1.5 (s) |
Note: (s) = singlet, (d) = doublet, (m) = multiplet. The chemical shifts and multiplicities are approximate and can be influenced by the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Position | This compound | tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | tert-Butyl 5-methyl-3-oxopiperidine-1-carboxylate | tert-Butyl 6-methyl-3-oxopiperidine-1-carboxylate |
| C=O (ketone) | ~208 | ~209 | ~210 | ~208 |
| C=O (Boc) | ~155 | ~155 | ~155 | ~155 |
| C(CH₃)₃ | ~81 | ~81 | ~81 | ~81 |
| C(CH₃)₃ | ~28 | ~28 | ~28 | ~28 |
| Piperidine CH-CH₃ | ~55 | ~45 | ~35 | ~50 |
| Piperidine CH₂ | ~20-50 | ~25-55 | ~20-50 | ~20-45 |
| Ring CH₃ | ~15 | ~14 | ~16 | ~18 |
Key Differentiating Features in NMR Spectra
The primary distinctions between the isomers lie in the chemical shifts and coupling patterns of the protons and carbons on the piperidine ring.
-
¹H NMR: The multiplicity and chemical shift of the proton attached to the carbon bearing the methyl group (the methine proton) would be a key indicator. For the 2-methyl isomer, this proton would be adjacent to the carbonyl group, leading to a downfield shift. In the other isomers, its chemical environment would be different, resulting in distinct shifts and coupling constants. The coupling patterns of the adjacent methylene protons would also be unique for each isomer.
-
¹³C NMR: The chemical shift of the carbon atom bonded to the methyl group is highly diagnostic. In the 2-methyl isomer, this carbon is adjacent to a carbonyl group, which would significantly influence its chemical shift compared to the 4-methyl, 5-methyl, and 6-methyl isomers. Similarly, the chemical shifts of the other piperidine ring carbons will vary based on their proximity to the methyl and oxo substituents.
Experimental Protocols
Sample Preparation for ¹H and ¹³C NMR Spectroscopy
A detailed protocol for preparing a sample for NMR analysis is crucial for obtaining high-quality spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Filtering (if necessary): If the solution is not clear, filter it through a small cotton plug in the Pasteur pipette into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio with the specified sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended, especially to observe quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Workflow for Structural Validation by NMR
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for the validation of a chemical structure using NMR spectroscopy.
A Comparative Study: Boc vs. Cbz Protection in the Synthesis of 2-Methyl-3-Oxopiperidine
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. This guide provides a detailed comparative analysis of two common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 2-methyl-3-oxopiperidine synthesis. This key intermediate is a valuable building block in the development of various pharmaceutical agents.
The synthesis of 2-methyl-3-oxopiperidine typically involves a two-step sequence: the protection of the secondary amine of 2-methylpiperidine, followed by oxidation of the protected intermediate at the 3-position. The choice of the protecting group is a critical decision that can significantly impact the overall yield, purity, and scalability of the process. This guide presents a data-driven comparison of the Boc and Cbz protecting groups for this specific synthetic route, offering detailed experimental protocols and a clear visualization of the chemical workflows.
Performance Comparison: Boc vs. Cbz
The selection between Boc and Cbz protecting groups often involves a trade-off between ease of introduction, stability to reaction conditions, and the conditions required for deprotection. While both are effective, their performance in the synthesis of 2-methyl-3-oxopiperidine exhibits notable differences.
| Parameter | Boc Protection | Cbz Protection |
| Protection Yield | Typically high, often >90% | Generally good, around 90%[1] |
| Protection Conditions | Mild, often at room temperature with Boc anhydride and a base. | Requires low temperature (0 °C) and careful control of reagents.[1] |
| Oxidation Step | Amenable to various oxidation methods, including Swern and Dess-Martin periodinane. | Compatible with common oxidation reagents. |
| Overall Yield (Estimated) | Generally good | Moderate to good |
| Deprotection Conditions | Acidic conditions (e.g., TFA, HCl). | Hydrogenolysis (e.g., H₂, Pd/C). |
| Key Advantages | Ease of introduction and removal under non-hydrogenolytic conditions. | Stability under a wide range of conditions, orthogonal to many other protecting groups.[1] |
| Potential Challenges | Potential for side reactions during oxidation if not carefully controlled. | Requires specialized equipment for hydrogenation; potential for catalyst poisoning. |
Experimental Protocols
Detailed methodologies for each step of the synthesis are crucial for reproducibility and optimization.
Synthesis of N-Boc-2-methylpiperidine
-
Materials: 2-methylpiperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a solution of 2-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, di-tert-butyl dicarbonate (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-2-methylpiperidine.
Synthesis of N-Cbz-2-methylpiperidine
-
Materials: 2-methylpiperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of 2-methylpiperidine (1.0 eq) in a mixture of THF and water (2:1), sodium bicarbonate (2.0 eq) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (1.5 eq) is added dropwise.[1] The reaction is stirred at 0 °C for 20 hours.[1] After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford N-Cbz-2-methylpiperidine.[1]
Oxidation to N-Protected-2-methyl-3-oxopiperidine
-
Method (Swern Oxidation):
-
Materials: N-Boc-2-methylpiperidine or N-Cbz-2-methylpiperidine, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: A solution of oxalyl chloride (1.5 eq) in dichloromethane is cooled to -78 °C. A solution of DMSO (2.2 eq) in dichloromethane is added dropwise, followed by a solution of the N-protected 2-methylpiperidine (1.0 eq) in dichloromethane. The reaction is stirred at -78 °C for 1 hour. Triethylamine (5.0 eq) is then added, and the mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the crude N-protected 2-methyl-3-oxopiperidine, which is then purified by column chromatography.
-
Visualizing the Synthetic Pathways
To better understand the workflow and the logical relationships in selecting a protecting group, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 2-methyl-3-oxopiperidine via Boc and Cbz protection routes.
Caption: Decision-making factors for choosing between Boc and Cbz protecting groups.
Conclusion
Both Boc and Cbz protecting groups offer viable pathways for the synthesis of 2-methyl-3-oxopiperidine. The choice between them will largely depend on the specific requirements of the overall synthetic strategy. For syntheses where mild reaction conditions and non-hydrogenolytic deprotection are preferred, the Boc group presents a compelling option. Conversely, when high stability and orthogonality to other protecting groups are critical, the Cbz group is an excellent choice. The experimental data and protocols provided in this guide should serve as a valuable resource for researchers in making an informed decision to optimize their synthetic endeavors.
References
Navigating the Synthesis of Functionalized Piperidines: A Comparative Guide to Key Synthetic Routes
For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The synthesis of functionalized piperidines, however, presents a diverse landscape of chemical strategies, each with its own set of advantages and challenges. This guide provides an objective comparison of four prominent synthetic routes—Catalytic Hydrogenation of Pyridines, Reductive Amination of 1,5-Dicarbonyl Compounds, Aza-Diels-Alder Reaction, and Transition-Metal-Catalyzed Intramolecular Cyclization—supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given synthetic challenge.
The choice of synthetic route to a functionalized piperidine is a critical decision in the design of a synthetic sequence, impacting overall yield, stereochemical outcome, and functional group tolerance. Understanding the nuances of each approach is paramount for efficient and successful synthesis.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the following table summarizes key quantitative data for representative examples of each of the four major synthetic routes to functionalized piperidines.
| Synthetic Route | Transformation | Key Reagents & Conditions | Yield (%) | Diastereoselectivity | Enantioselectivity |
| Catalytic Hydrogenation | 2-Methylpyridine to 2-Methylpiperidine | PtO₂, H₂ (70 bar), Glacial Acetic Acid, rt, 4-6 h | 92% | Not Applicable | Not Reported |
| Reductive Amination | Glutaraldehyde and Benzylamine to N-Benzylpiperidine | Benzylamine, NaBH₃CN, Methanol, rt | ~70-80% (typical) | Not Applicable | Not Applicable |
| Aza-Diels-Alder Reaction | N-Benzylidenebenzylamine and Danishefsky's Diene to 1-Benzyl-2-phenyl-2,3-dihydro-4-pyridone | ZnCl₂, THF, rt; then TFA, rt | 85% (for pyridone) | Not Reported | Not Reported |
| Transition-Metal-Catalyzed Cyclization | N-(pent-4-en-1-yl)aniline to 1-phenyl-2-methylpyrrolidine (example of hydroamination) | [Pd(dba)₂], DPPF, Toluene, 100 °C | 95% | Not Applicable | Not Applicable |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy, from starting materials to the functionalized piperidine product.
A Comparative Guide to Diastereoselective Piperidine Synthesis
The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast number of pharmaceuticals and natural products. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of diastereoselective synthetic methods a paramount objective for medicinal and organic chemists. This guide provides a comparative analysis of key contemporary strategies for the diastereoselective synthesis of substituted piperidines, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route to a desired piperidine diastereomer depends on factors such as the required substitution pattern, the availability of starting materials, and the desired level of stereocontrol. Here, we compare several powerful methodologies.
Diastereoselective Hydrogenation of Substituted Pyridines
The catalytic hydrogenation of substituted pyridines is a widely used and direct method for accessing polysubstituted piperidines. This approach often yields cis-isomers with high diastereoselectivity, as the hydrogenation typically occurs from the less sterically hindered face of the pyridine ring adsorbed on the catalyst surface. A variety of transition metal catalysts, including rhodium, ruthenium, and iridium, have been employed for this transformation.
| Catalyst/Reagent | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Rh(I) complex / pinacol borane | Fluoropyridines | Highly diastereoselective (all-cis) | Good | |
| Ru heterogeneous catalyst | Multi-substituted pyridines | High (cis-selective) | Good | |
| Ir-catalyst | 2,3-disubstituted pyridinium salts | up to 20:1 (cis) | up to 95% | |
| Boron ions / hydrosilanes | Bis-substituted pyridines | cis-selective | Good |
Advantages: This method is often operationally simple and provides direct access to the saturated heterocycle from readily available aromatic precursors. High cis-diastereoselectivity is frequently observed.
Limitations: The synthesis of trans-isomers is not directly achievable and requires a subsequent epimerization step. The catalyst and reaction conditions may need to be optimized for different substitution patterns.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the piperidine ring with good control over stereochemistry. This reaction typically involves the coupling of an imine with a diene. The diastereoselectivity can be influenced by the choice of Lewis acid or Brønsted acid catalyst, the nature of the substituents on the imine and diene, and the reaction conditions. While often described as a concerted process, a stepwise Mannich-Michael pathway may be operative, particularly with oxygenated dienes.
| Catalyst/Diene | Imine | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Diethylaluminum chloride | N-aryl imine | Good diastereoselectivity | Good | |
| Danishefsky's diene | Activated imines | High diastereoselectivity | Good | |
| No catalyst (MeOH) | Three-component reaction | Highly efficient | Good |
Advantages: This method allows for the rapid construction of highly functionalized piperidines with multiple stereocenters. A wide variety of dienes and imines can be employed, offering significant synthetic flexibility.
Limitations: The regioselectivity and diastereoselectivity can be sensitive to the specific reactants and catalysts used. The mechanism can sometimes be ambiguous, making rational prediction of the stereochemical outcome challenging.
Rhodium-Catalyzed Asymmetric Carbometalation
A modern approach to enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This methodology utilizes the cross-coupling of arylboronic acids with dihydropyridines, which are readily prepared from the corresponding pyridines. The reaction proceeds with high yield and excellent enantioselectivity, providing access to valuable tetrahydropyridine intermediates that can be subsequently reduced to the desired piperidines.
| Arylboronic Acid | Ligand | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Phenylboronic acid | (S)-Segphos | 95% | 92% | |
| 4-Methoxyphenylboronic acid | (S)-Segphos | 96% | 90% | |
| 4-Chlorophenylboronic acid | (S)-Segphos | 94% | 88% |
Advantages: This method provides access to chiral 3-substituted piperidines, a structural motif that can be challenging to obtain via other routes. It exhibits broad functional group tolerance and can be performed on a gram scale.
Limitations: This is a multi-step sequence involving the initial reduction of pyridine and the final reduction of the tetrahydropyridine intermediate. The use of a precious metal catalyst may be a consideration for large-scale synthesis.
Photoredox-Catalyzed C-H Arylation and Epimerization
Photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. In the context of piperidine synthesis, a highly diastereoselective α-amino C-H arylation of densely substituted piperidines has been developed. This method utilizes an iridium-based photocatalyst and proceeds through a reaction cascade involving an initial, often non-selective, C-H arylation followed by an in-situ epimerization to the thermodynamically most stable diastereomer.
| Piperidine Substrate | Arylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Polysubstituted piperidine | 1,4-Dicyanobenzene | 87:13 | Good | |
| Tetrasubstituted piperidine | 1,4-Dicyanobenzene | 85:15 (anti) | Good | |
| Monosubstituted piperidine | 1,4-Dicyanobenzene | 63:37 (syn) | High |
Advantages: This method allows for the direct functionalization of pre-existing piperidine scaffolds, offering a late-stage diversification strategy. The reaction often proceeds with high diastereoselectivity due to the thermodynamic equilibration of the product stereoisomers.
Limitations: The diastereoselectivity is governed by the relative thermodynamic stability of the product isomers, which may not always correspond to the desired stereochemical outcome. The scope of the arylating agent is typically limited to electron-deficient cyano(hetero)arenes.
Experimental Protocols
General Workflow for Diastereoselective Piperidine Synthesis
Caption: General workflow for diastereoselective piperidine synthesis.
Protocol 1: Rh-Catalyzed Asymmetric Carbometalation of Dihydropyridines
This protocol is adapted from Mishra, S. et al., J. Am. Chem. Soc., 2023.
Catalyst Pre-formation:
-
In a glovebox, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%) to a 7 mL vial equipped with a magnetic stir bar.
-
Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon (repeat three times).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
Reaction:
-
To the pre-formed catalyst solution, add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Rh-catalyzed synthesis of 3-substituted piperidines.
Protocol 2: Photoredox-Catalyzed α-Amino C-H Arylation
This protocol is a general representation based on the work of Shen, Z. et al., J. Am. Chem. Soc., 2020.
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the substituted piperidine (1.0 equiv), the cyano(hetero)arene (1.2 equiv), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes.
-
Add degassed solvent (e.g., acetonitrile) via syringe.
-
Place the reaction vial approximately 5-10 cm from a light source (e.g., a blue LED lamp).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 16-72 hours), monitoring the progress by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the arylated piperidine diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.
Conclusion
The diastereoselective synthesis of piperidines remains an active area of research, with significant progress being made in the development of novel and efficient methodologies. The choice of the optimal synthetic strategy is highly dependent on the target molecule's specific substitution pattern and stereochemistry. Catalytic hydrogenation of pyridines offers a direct route to cis-piperidines, while the aza-Diels-Alder reaction provides a versatile platform for constructing complex piperidine cores. Modern cross-coupling methods, such as the rhodium-catalyzed carbometalation, have enabled access to previously challenging substitution patterns like 3-arylpiperidines. Furthermore, the advent of photoredox catalysis has introduced innovative strategies for the late-stage functionalization and stereochemical editing of the piperidine scaffold. Future developments in this field will likely focus on expanding the substrate scope of existing methods, improving catalytic efficiency, and developing new reactions that provide access to an even greater diversity of piperidine stereoisomers.
A Comparative Guide to the Biological Evaluation of Novel Piperidine-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into therapeutic agents due to its favorable pharmacological properties.[1] In the realm of oncology, numerous piperidine derivatives have emerged as promising anticancer candidates, exhibiting potent activity against a range of cancer cell lines.[1] This guide provides a comparative analysis of three novel piperidine-based compounds—DTPEP, Compound 17a, and Compound 16—highlighting their cytotoxic effects and mechanisms of action in comparison to established anticancer drugs, Tamoxifen and Doxorubicin.
Comparative Anticancer Activity
The in vitro cytotoxic activity of the selected piperidine derivatives against various human cancer cell lines has been evaluated using cell viability assays. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized in the table below, providing a quantitative comparison of their potency. Lower values indicate greater potency.
| Derivative/Drug | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2] | |
| PC-3 | Prostate | <25 (GI50, µg/mL) | [2] | |
| Tamoxifen | MCF-7 | Breast (ER+) | ~8 | [3] |
| MDA-MB-231 | Breast (ER-) | >10 | [3] | |
| Doxorubicin | 786-0 | Kidney | >100 (for comparison with Cpd 16) | [2] |
| HT29 | Colon | >100 (for comparison with Cpd 16) | [2] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these piperidine derivatives are attributed to their ability to interfere with critical cellular processes, including signaling pathways that regulate cell proliferation, survival, and apoptosis.[1]
DTPEP , a derivative of Tamoxifen, exhibits a dual-acting mechanism. In estrogen receptor-positive (ER+) breast cancer cells like MCF-7, it downregulates ERα expression. In both ER+ and ER-negative (MDA-MB-231) cells, DTPEP has been shown to downregulate the PI3K/Akt and PKCα signaling pathways, leading to a caspase-dependent apoptosis.[4][5]
Compound 17a has demonstrated significant anti-prostate cancer activity by inducing apoptosis in PC3 cells. This is achieved by decreasing the expression of anti-apoptotic proteins like BCL-2 and XIAP, while increasing the levels of the pro-apoptotic protein BAX.[6]
Compound 16 and its analogs are suggested to exert their anticancer effects through interaction with DNA.[1] Spectroscopic and molecular modeling studies indicate that these compounds can intercalate into the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.[1]
Below is a diagram illustrating a common apoptotic signaling pathway initiated by these bioactive piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anticancer Activity of Tamoxifen-Based Metal Complexes Targeting Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonality of Boc and Cbz Protecting Groups in Complex Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively mask and unmask functional groups is critical for achieving complex molecular architectures. Among the most utilized amine protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups. Their widespread use stems from their reliability and, most importantly, their orthogonality—the capacity for one to be removed selectively without affecting the other. This guide provides an objective comparison of the Boc and Cbz protecting groups, supported by experimental data, to facilitate informed decisions in synthetic planning.[1][2]
Chemical Properties and Stability: A Head-to-Head Comparison
The fundamental difference between the Boc and Cbz protecting groups lies in their lability under different chemical conditions. The Boc group is renowned for its sensitivity to acidic conditions, while the Cbz group is characteristically removed by catalytic hydrogenolysis.[1][2] This differential reactivity is the basis of their orthogonality, a crucial feature in complex syntheses where multiple protecting groups are employed.[2][3]
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1][2] | Stable to acidic and basic conditions (with some exceptions).[1][2] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1][2] | Labile to catalytic hydrogenolysis and strong acids (e.g., HBr).[1][2] |
Quantitative Performance Data
The efficiency of both the protection and deprotection steps is a critical factor in synthetic design. The following tables summarize typical yields for the protection of amines and the subsequent deprotection of the corresponding carbamates.
Amine Protection Efficiency
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with base (e.g., NaOH, NaHCO₃), room temperature.[1] | 90-100[1][4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with base (e.g., NaOH), 0 °C to room temperature.[1] | ~88-99[1][5] |
Deprotection Conditions and Efficiency
| Protected Amine | Deprotection Method | Reagents and Conditions | Typical Yield (%) |
| Boc-Protected Amine | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[1] | >95[6] |
| Cbz-Protected Amine | Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH).[1] | >90[6] |
Orthogonal Deprotection in Practice
The true utility of Boc and Cbz in complex synthesis is demonstrated in their selective removal. Below are examples of orthogonal deprotection strategies with reported yields.
Selective Deprotection Yields
| Substrate | Desired Reaction | Conditions | Result | Yield (%) |
| Cbz-N-Protected Amine with Boc-N-Protected Moiety | Selective Cbz Deprotection | H₂, Pd/C | Cbz group removed, Boc group intact.[7] | High |
| Boc-N-Protected Amine with Cbz-N-Protected Moiety | Selective Boc Deprotection | TFA in DCM | Boc group removed, Cbz group intact.[8] | >95 |
| N-Boc, N-Cbz aromatic amine | Selective Cbz protection | Cbz-Cl, water | N-Cbz product with intact N-Boc group. | 98[5] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
5% citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in DCM (approx. 0.2-0.5 M).
-
Add TEA (1.1-1.5 eq).
-
To the stirring solution, add Boc₂O (1.1-1.2 eq) as a solid in one portion.
-
Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[9]
Protocol 2: General Procedure for Cbz Protection of an Amino Acid
Materials:
-
Amino acid
-
1 M aqueous sodium carbonate solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M HCl
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[10]
Protocol 3: Selective Deprotection of Boc in the Presence of Cbz
Materials:
-
Boc- and Cbz-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the doubly protected compound (1 equivalent) in DCM.
-
Add TFA (e.g., 25-50% v/v) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the volatiles in vacuo to yield the deprotected amine as its TFA salt.[1][11]
Protocol 4: Selective Deprotection of Cbz in the Presence of Boc
Materials:
-
Boc- and Cbz-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-Cbz-glycine in a suitable solvent such as methanol or ethanol.
-
Add 5-10 mol% of 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[1]
Visualizing Orthogonality and Synthetic Strategy
The following diagrams illustrate the concept of orthogonality and its application in a synthetic workflow.
Caption: Deprotection pathways for Boc and Cbz groups.
Caption: Workflow for selective deprotection of Boc or Cbz.
Caption: A synthetic route using orthogonal Boc/Cbz protection.
Conclusion
Both Boc and Cbz are highly effective and versatile protecting groups for amines, each with distinct advantages. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.[2] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[2] Their well-established orthogonality makes them invaluable tools in the synthesis of complex molecules, such as peptides and other pharmaceuticals, enabling selective deprotection and functionalization with high fidelity.[2] This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate. The following procedural guidance is based on the safety data sheets of structurally similar compounds and is intended to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Table 1: Summary of Potential Hazards
| Hazard Type | Description |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. |
| Eye Irritation | Can cause serious eye irritation, potentially leading to damage if not promptly addressed. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. |
| Harmful if Swallowed | Ingestion can lead to adverse health effects. |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves). Inspect gloves prior to use. | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes, dust, and vapors. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors. |
Experimental Protocols: Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment. The following step-by-step guidance outlines the process from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance and all necessary glassware are clean and readily available inside a certified chemical fume hood.
-
Verify that the fume hood is functioning correctly.
-
An eyewash station and safety shower must be accessible in the immediate vicinity.
2. Weighing and Solution Preparation:
-
Don the appropriate PPE as detailed in Table 2.
-
Carefully weigh the desired amount of this compound in the fume hood. Avoid generating dust.
-
Slowly add the compound to the solvent of choice, ensuring gentle mixing to avoid splashing.
3. Reaction and Work-up:
-
Conduct all reactions within the chemical fume hood.
-
Keep all containers tightly sealed when not in use.
-
After the reaction is complete, quench the reaction mixture safely according to the specific experimental protocol.
4. Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent to remove any residual chemical contamination.
-
Thoroughly clean all glassware used.
-
Dispose of contaminated materials, such as paper towels and disposable gloves, in the designated hazardous waste container.
5. Personal Hygiene:
-
After handling is complete and before leaving the laboratory, remove gloves and lab coat.
-
Wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Route: Dispose of the waste through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain or in general waste.
Emergency Procedures
Table 3: Emergency Response
| Situation | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
